7-Methoxy-3-methylquinoline-2-thiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C11H11NOS/c1-7-5-8-3-4-9(13-2)6-10(8)12-11(7)14/h3-6H,1-2H3,(H,12,14) |
InChI Key |
MNNMKKIMRCFSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)NC1=S |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-3-methylquinoline-2-thiol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and a plausible synthetic route for 7-Methoxy-3-methylquinoline-2-thiol. While direct synthetic procedures for this specific compound are not extensively documented in publicly available literature, this guide outlines a robust and well-established two-step synthetic pathway. The methodologies are based on fundamental and widely applied organic reactions, namely the Knorr quinoline synthesis and a subsequent thionation reaction. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.
Chemical Structure
This compound is a heterocyclic compound featuring a quinoline core. The quinoline ring system is substituted with a methoxy group at the 7th position, a methyl group at the 3rd position, and a thiol group at the 2nd position. The thiol group at the 2-position can exist in tautomeric equilibrium with its thione form, 7-Methoxy-3-methylquinoline-2(1H)-thione. Quantum mechanical calculations on the parent quinoline-2-thiol/thione system predict the thione to be the major tautomer[1].
Caption: Chemical Structure of 7-Methoxy-3-methylquinolin-2-ol (precursor)
A precise, publicly available image for this compound is not available. The structure of the corresponding 2-ol is provided for foundational reference.
Proposed Synthesis
A reliable two-step synthesis is proposed for the preparation of this compound. The synthesis commences with the construction of the quinoline core via the Knorr quinoline synthesis, followed by the conversion of the resulting quinolin-2-one to the desired quinoline-2-thiol using a thionating agent.
Caption: Proposed Synthesis Workflow for this compound
Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2-one
The first step involves the synthesis of the quinolin-2-one precursor via the Knorr quinoline synthesis. This reaction is a classic method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2-ones) from the acid-catalyzed cyclization of β-ketoanilides[2][3][4]. The requisite β-ketoanilide is formed in situ from the reaction of m-anisidine and ethyl 2-methylacetoacetate.
Experimental Protocol:
-
Formation of the β-ketoanilide: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of m-anisidine and ethyl 2-methylacetoacetate are mixed.
-
The mixture is heated, typically at a temperature of 100-120 °C, for a period of 1-2 hours to facilitate the formation of the corresponding β-ketoanilide intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the anilide is complete, the reaction mixture is cooled. A dehydrating acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is carefully added.
-
The mixture is then heated to a temperature of approximately 100 °C for 30-60 minutes to induce cyclization.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and cautiously poured onto crushed ice.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove any residual acid, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
| Parameter | Value | Reference |
| Reactants | m-Anisidine, Ethyl 2-methylacetoacetate | General Knowledge |
| Catalyst | Concentrated Sulfuric Acid or PPA | [2][4] |
| Reaction Temperature | 100-120 °C (Anilide formation), 100 °C (Cyclization) | General Knowledge |
| Reaction Time | 1.5 - 3 hours | General Knowledge |
| Typical Yield | 70-85% (for similar reactions) | Estimated |
| Melting Point | Not available | - |
| Appearance | Off-white to pale yellow solid | Estimated |
Step 2: Synthesis of this compound
The second step is the thionation of the carbonyl group of 7-Methoxy-3-methylquinolin-2-one to yield the target thiol. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation[5][6][7].
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), 7-Methoxy-3-methylquinolin-2-one is dissolved in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Lawesson's Reagent: Lawesson's reagent (approximately 0.5 to 0.6 equivalents) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is then purified. Purification can often be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Alternatively, the crude product can be triturated with a solvent in which the product is sparingly soluble to induce crystallization.
| Parameter | Value | Reference |
| Reactants | 7-Methoxy-3-methylquinolin-2-one, Lawesson's Reagent | [5][6] |
| Solvent | Anhydrous Toluene or THF | [7][8] |
| Reaction Temperature | Reflux | [6][8] |
| Reaction Time | 2-6 hours | [6] |
| Typical Yield | 80-95% (for similar reactions) | Estimated |
| Melting Point | Not available (Melting point of 2-Quinolinethiol is 174-176 °C) | [9][10] |
| Appearance | Yellow to orange solid | [10] |
Spectroscopic Data (Predicted)
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl group protons (~2.3 ppm), and a broad singlet for the N-H proton of the thione tautomer (downfield). |
| ¹³C NMR | Resonances for the nine carbons of the quinoline ring system, the methoxy carbon, and the methyl carbon. A characteristic downfield signal for the C=S carbon (~180-200 ppm). |
| IR (KBr) | N-H stretching vibration (for the thione tautomer) around 3100-3400 cm⁻¹, C=S stretching vibration around 1100-1250 cm⁻¹. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NOS, MW: 205.28 g/mol ). |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
m-Anisidine: Toxic and an irritant.
-
Ethyl 2-methylacetoacetate: Irritant.
-
Concentrated Sulfuric Acid/PPA: Highly corrosive.
-
Lawesson's Reagent: Harmful and has a strong, unpleasant odor. Handle in a fume hood.
-
Toluene/THF: Flammable and harmful.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. growingscience.com [growingscience.com]
- 2. iipseries.org [iipseries.org]
- 3. synarchive.com [synarchive.com]
- 4. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Quinolinethiol 97 2637-37-8 [sigmaaldrich.com]
- 10. 2637-37-8 CAS MSDS (2-QUINOLINETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Spectroscopic data for 7-Methoxy-3-methylquinoline-2-thiol (NMR, IR, Mass Spec).
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 7-Methoxy-3-methylquinoline-2-thiol. Due to the limited availability of published data for this specific compound, this document presents a comprehensive analysis based on closely related structural analogs. The information herein is intended to serve as a valuable reference for the characterization and identification of this and similar quinoline derivatives.
Summary of Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound, compiled from analyses of analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| SH | ~ 13.0 - 14.0 | Broad Singlet | Thione tautomer proton, exchangeable with D₂O. |
| Aromatic CH | ~ 7.0 - 8.0 | Multiplets | Signals corresponding to the quinoline ring protons. |
| OCH₃ | ~ 3.9 | Singlet | Methoxy group protons. |
| CH₃ | ~ 2.5 | Singlet | Methyl group protons at the C3 position. |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Notes |
| C=S | ~ 175.0 - 185.0 | Thione carbon. |
| Aromatic C | ~ 110.0 - 160.0 | Carbons of the quinoline ring system. |
| OCH₃ | ~ 55.0 - 56.0 | Methoxy carbon. |
| CH₃ | ~ 15.0 - 20.0 | Methyl carbon at the C3 position. |
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3000 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2970 - 2850 | Medium |
| C=S Stretch | 1200 - 1050 | Strong |
| C=C & C=N Stretch | 1620 - 1450 | Strong |
| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Analysis Type | Expected [M+H]⁺ (m/z) | Notes |
| High-Resolution MS | Calculated: 206.0694 | For the molecular formula C₁₁H₁₁NOS. |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as a thin film. The spectral data would be collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the Synthesis and Spectroscopic Characterization.
The Multifaceted Biological Activities of Quinoline-2-thiol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, those featuring a thiol or thione group at the 2-position have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and other key biological activities of quinoline-2-thiol and its tautomeric form, quinoline-2(1H)-thione, derivatives. It aims to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity: Targeting Key Signaling Pathways
Quinoline-2-thiol derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and Epidermal Growth Factor Receptor (EGFR) pathways.
A notable study by Nafie et al. investigated a series of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives and evaluated their antiproliferative activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.[1] Several of these compounds demonstrated potent cytotoxic effects, with IC50 values in the low micromolar range.[1]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected 6-(quinolin-2-ylthio)pyridine derivatives.
| Compound | R | IC50 (μM) vs. MCF-7[1] | IC50 (μM) vs. A549[1] |
| 4d | 4-F | 8.12±0.65 | 7.5±0.53 |
| 4f | 4-Cl | 6.39±0.51 | 6.9±0.48 |
| 4g | 4-Br | 9.3±0.74 | 8.8±0.62 |
| Doxorubicin | - | 4.5±0.31 | 5.2±0.39 |
Signaling Pathway Inhibition
Molecular docking studies have suggested that these quinoline-2-thiol derivatives can act as inhibitors of the JAK/STAT signaling pathway, a crucial pathway for cell proliferation, differentiation, and apoptosis.[1] The proposed mechanism involves the downregulation of JAK2 and STAT3 gene expression.[1]
Below is a diagram illustrating the general JAK/STAT signaling pathway, which is a key target for these compounds.
Caption: The JAK/STAT signaling pathway and the inhibitory action of quinoline-2-thiol derivatives.
The EGFR signaling pathway is another critical target in cancer therapy. Its activation leads to cell proliferation, survival, and migration.
Caption: A simplified representation of the EGFR signaling cascade.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Quinoline-2-thiol derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Quantitative Antimicrobial Data
The antimicrobial efficacy of 6-(quinolin-2-ylthio)pyridine derivatives was evaluated by determining their minimum inhibitory concentration (MIC) against several microbial strains.
| Compound | R | MIC (μg/mL) vs. S. aureus[1] | MIC (μg/mL) vs. B. subtilis[1] | MIC (μg/mL) vs. E. coli[1] | MIC (μg/mL) vs. C. albicans[1] |
| 4a | H | 12.5 | 25 | 25 | 12.5 |
| 4b | 4-OCH3 | 6.25 | 12.5 | 12.5 | 6.25 |
| 4d | 4-F | 6.25 | 6.25 | 12.5 | 6.25 |
| 4e | 2-Cl | 12.5 | 6.25 | 6.25 | 12.5 |
| Ampicillin | - | 6.25 | 12.5 | 6.25 | - |
| Clotrimazole | - | - | - | - | 6.25 |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key biological assays are provided below.
Synthesis of 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile Derivatives
General Procedure: [1]
-
A mixture of quinoline-2-thione (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (2 mmol) is prepared in absolute ethanol (20 mL).
-
A catalytic amount of sodium hydroxide is added to the mixture.
-
The reaction mixture is refluxed for a specified period (typically 4-6 hours), with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The formed solid product is collected by filtration, washed with cold ethanol, and then dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure derivative.
Caption: Workflow for the synthesis of 6-(quinolin-2-ylthio)pyridine derivatives.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-2-thiol derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The plate is shaken for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final concentration is typically adjusted to 5 x 10^5 CFU/mL.
-
Serial Dilution of Compounds: The quinoline-2-thiol derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The diverse biological activities of quinoline-2-thiol derivatives, particularly their potent anticancer and antimicrobial properties, underscore their significance as a valuable scaffold in drug discovery. The ability of these compounds to target key signaling pathways like JAK/STAT highlights a promising avenue for the development of targeted therapies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as to improve their pharmacokinetic profiles. Further elucidation of their mechanisms of action and in vivo efficacy studies are critical next steps in translating the therapeutic potential of these promising compounds into clinical applications.
References
- 1. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 7-Methoxy-3-methylquinoline-2-thiol: A Preliminary Research Report and Literature Review on Structurally Related Compounds
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides an in-depth technical overview of the potential therapeutic applications of quinoline-based compounds structurally related to 7-Methoxy-3-methylquinoline-2-thiol. Due to a scarcity of publicly available research on the specified molecule, this report focuses on the synthesis, biological activities, and mechanisms of action of analogous quinoline-2-thiols and 7-methoxyquinoline derivatives. The information presented herein is intended to serve as a foundational guide for researchers interested in the therapeutic potential of this class of compounds, highlighting promising areas for future investigation. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Quinoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] These compounds are integral to the structure of numerous natural products and synthetic drugs, exhibiting therapeutic potential across various domains including oncology, infectious diseases, and neurodegenerative disorders.[2][3] The functionalization of the quinoline scaffold allows for the fine-tuning of its biological properties, making it a versatile platform for drug discovery.[4]
This report specifically addresses the potential of this compound. However, a comprehensive literature search revealed a lack of specific data on this exact compound. Therefore, this document will focus on closely related analogues, namely quinoline-2-thiol/thione derivatives and various 7-methoxyquinoline derivatives, to extrapolate potential therapeutic applications and guide future research. The quinoline-2-thiol moiety exists in tautomeric equilibrium with quinoline-2(1H)-thione, with the thione form being predominant.[5][6] This structural feature is critical for its chemical reactivity and biological interactions.
Synthesis of Quinoline-2-thiol Derivatives
The synthesis of quinoline-2-thiones, the predominant tautomer of quinoline-2-thiols, can be achieved through various synthetic routes. A common and efficient method involves the deoxygenative C-H functionalization of quinoline-N-oxides.
General Experimental Protocol: Synthesis of Quinoline-2-thiones from Quinoline-N-Oxides
A recently developed method provides a metal-free approach to synthesize quinoline-2-thiones from readily available quinoline-N-oxides and thiourea.[7]
Materials:
-
Quinoline-N-oxide derivative
-
Thiourea
-
Triflic anhydride (Tf₂O)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the quinoline-N-oxide (1.0 mmol) in acetonitrile (5 mL), add thiourea (1.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.0 mmol) to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired quinoline-2-thione.
This method is noted for its high regioselectivity and tolerance of various functional groups, offering good to high yields.[7]
Potential Therapeutic Applications
Based on the biological activities of structurally similar compounds, this compound could potentially exhibit anticancer and antimicrobial properties.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4] The presence of a methoxy group and the quinoline core are features found in several compounds with demonstrated cytotoxic activity against various cancer cell lines.
For instance, a novel quinoline derivative, compound 91b1, has shown significant anticancer effects both in vitro and in vivo, potentially by downregulating the Lumican gene.[8] Other studies on 4-anilinoquinoline derivatives have demonstrated potent antiproliferative activities against HeLa and BGC823 cell lines, with some compounds showing superior activity to the known EGFR inhibitor, gefitinib.[9] Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), another quinoline derivative, exhibits anticancer activity by inhibiting the proteasome and inducing apoptosis.[10]
Hypothetical Signaling Pathway for Anticancer Activity:
Given that many quinoline derivatives target receptor tyrosine kinases like EGFR, a potential mechanism of action for a novel quinoline compound could involve the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[4]
Quantitative Data on Anticancer Activity of Related Quinoline Derivatives:
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamides | C-32 (Melanoma) | 1.8 - 4.5 | [11] |
| MDA-MB-231 (Breast) | 2.6 - 19.4 | [11] | |
| A549 (Lung) | 2.1 - 5.8 | [11] | |
| 7-chloro-4-quinolinylhydrazones | SF-295 (CNS) | 0.314 - 4.65 (µg/cm³) | [12] |
| HCT-8 (Colon) | 0.314 - 4.65 (µg/cm³) | [12] | |
| HL-60 (Leukemia) | 0.314 - 4.65 (µg/cm³) | [12] |
Antimicrobial Activity
The quinoline scaffold is the basis for the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[13] The introduction of a methoxy group at the 7-position has been explored for its potential to enhance antimicrobial activity.
A study on 7-methoxyquinoline derivatives bearing a sulfonamide moiety demonstrated their efficacy against various pathogenic microbes responsible for urinary tract infections.[13][14] Another quinoline derivative, HT61, has shown effectiveness in reducing the viability of Staphylococcus aureus biofilms.[15]
Quantitative Data on Antimicrobial Activity of Related 7-Methoxyquinoline Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(thiazol-2-yl)benzenesulfonamide (3l) | E. coli | 7.812 | [14] |
| C. albicans | 31.125 | [14] | |
| 6-methoxyquinoline-3-carbonitrile derivative (7b) | Gram-positive strains | - | [16] |
| 6-methoxyquinoline-3-carbonitrile derivative (9c) | Gram-positive strains | - | [16] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, amphotericin B)
-
Negative control (broth only)
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Create a two-fold serial dilution of the test compound by adding 100 µL of the stock solution to the first well and transferring 100 µL to subsequent wells, discarding the final 100 µL from the last well in the series.
-
Prepare the microbial inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well containing the test compound and control wells.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, the extensive research on structurally related quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the quinoline-2-thiol and 7-methoxy moieties suggests that this compound could possess significant anticancer and/or antimicrobial properties.
Future research should focus on the following areas:
-
Chemical Synthesis and Characterization: The development of a reliable and scalable synthetic route for this compound is the first critical step.
-
In Vitro Screening: The synthesized compound should be screened against a panel of cancer cell lines and pathogenic microbes to determine its cytotoxic and antimicrobial activities, respectively.
-
Mechanism of Action Studies: Should promising activity be identified, further studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will help in identifying the key structural features required for optimal biological activity and could lead to the development of more potent and selective therapeutic candidates.
This report serves as a foundational resource to stimulate and guide such research endeavors. The compiled data and methodologies from studies on analogous compounds offer a clear and promising path forward for exploring the therapeutic potential of this compound.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Mechanism of action for 7-Methoxy-3-methylquinoline-2-thiol.
An In-depth Technical Guide on the Core Mechanism of Action for 7-Methoxy-3-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific compound this compound is limited in publicly available literature. This guide, therefore, extrapolates its likely mechanism of action based on extensive research on structurally similar quinoline derivatives, particularly those bearing methoxy, methyl, and thiol or thio-ether functionalities.
Executive Summary
Quinoline scaffolds are a cornerstone in the development of novel anticancer therapeutics due to their versatile biological activities. This compound, a quinoline derivative, is postulated to exert its anticancer effects through a multi-targeted mechanism. Drawing from evidence on analogous compounds, its primary modes of action are likely to involve the inhibition of the PI3K/Akt/mTOR signaling pathway , the induction of apoptosis through mitochondrial-dependent pathways, and cell cycle arrest , primarily at the G2/M phase, via inhibition of tubulin polymerization. The presence of the 2-thiol group may confer additional mechanistic features, such as the chelation of essential metal ions or modulation of cellular redox homeostasis, contributing to its overall cytotoxic profile.
Proposed Core Mechanisms of Action
The anticancer activity of quinoline derivatives is typically not attributed to a single mode of action but rather to a synergistic interplay of multiple cellular effects.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and angiogenesis. Its deregulation is a common feature in many human cancers, making it a prime target for anticancer drug development. Numerous quinoline derivatives have been identified as potent inhibitors of this pathway.
This compound is hypothesized to inhibit the phosphorylation of key kinases in this pathway, such as Akt and mTOR. By doing so, it would block downstream signaling, leading to a decrease in cell proliferation and survival. Some quinoline-based compounds have demonstrated dual inhibition of mTORC1 and mTORC2, which effectively shuts down the entire mTOR kinase-dependent functions and prevents the feedback activation of the PI3K/Akt pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents, including numerous quinoline derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway.
The proposed mechanism involves the compound inducing mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (like caspase-9 and caspase-3), ultimately leading to cellular disassembly. This process is often accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. The thiol group in the target compound could also contribute by generating reactive oxygen species (ROS), which can trigger oxidative stress and further promote apoptosis.
Cell Cycle Arrest via Tubulin Polymerization Inhibition
The cell cycle is a tightly regulated process that governs cell division. A common strategy for anticancer drugs is to disrupt this cycle, leading to cell death. Quinoline derivatives have been shown to cause cell cycle arrest, frequently in the G2/M phase. This arrest is often a consequence of interference with the mitotic spindle, which is composed of microtubules.
Microtubules are dynamic polymers of α- and β-tubulin subunits. Their proper formation and disassembly are essential for chromosome segregation during mitosis. It is proposed that this compound, like other quinoline-based agents, binds to the colchicine-binding site on β-tubulin. This binding inhibits tubulin polymerization, disrupting microtubule dynamics, which activates the spindle assembly checkpoint and halts the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Quantitative Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against several human cancer cell lines, providing a comparative basis for the potential potency of this compound.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Docetaxel Analogue (6c) | MCF-7-MDR (Breast) | 0.0088 | |
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | |
| Quinoline-Chalcone Hybrid (9j) | A549 (Lung) | 1.91 | |
| Quinoline-Chalcone Hybrid (9j) | K-562 (Leukemia) | 5.29 | |
| Quinoline-Amidrazone Hybrid (10d) | A549 (Lung) | 43.1 | |
| Quinoline-Amidrazone Hybrid (10g) | MCF-7 (Breast) | 59.1 | |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | |
| Pyrido[2,3-d]pyrimidine-quinoline (16) | MCF-7 (Breast) | 6.2 | |
| 2-Styrylquinoline Derivative | HCT 116 (Colon) | Varies (p53-independent) |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action described above.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase indicates cell cycle arrest.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-3-methylquinoline-2-thiol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel compound 7-Methoxy-3-methylquinoline-2-thiol. Due to the limited availability of direct experimental data for this specific molecule, this document outlines predicted values, proposes a synthetic route, details standard experimental protocols for property determination, and describes expected analytical characterizations. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline-2-thiol derivatives.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated based on computational models and data from structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| Melting Point | 180-190 °C |
| Boiling Point | ~380-400 °C |
| pKa | 9.5 - 10.5 |
| LogP | 2.5 - 3.5 |
| Aqueous Solubility | Low |
Proposed Synthesis
A plausible synthetic route for this compound involves the reaction of the corresponding 7-methoxy-3-methylquinoline N-oxide with a sulfur source, such as thiourea, in the presence of an activating agent like triflic anhydride. This method is a known general procedure for the synthesis of quinoline-2-thiones (the tautomeric form of quinoline-2-thiols).
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Determination
The solubility of the compound in various solvents can be determined as follows:
-
To a series of vials, add a small, weighed amount of this compound.
-
To each vial, add a known volume of a different solvent (e.g., water, ethanol, DMSO, acetone).
-
The mixtures are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
Potentiometric Titration:
-
A solution of the compound in a suitable solvent (e.g., a water/organic co-solvent mixture) is prepared.
-
A standardized solution of a strong base (e.g., NaOH) is incrementally added to the solution.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the pH at the half-equivalence point.
Spectroscopic Analysis
The structural confirmation of this compound would rely on a combination of spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methoxy group protons, and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all eleven carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will be characteristic of this heterocyclic system, with the carbon bearing the thiol group showing a distinct downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group. A broad absorption in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretch of the thiol group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 205.28). The fragmentation pattern will be characteristic of the quinoline ring and will involve losses of fragments such as CH₃, OCH₃, and SH.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Figure 2: General workflow for synthesis and characterization.
Potential Biological Activity
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a thiol group at the 2-position of the quinoline ring can significantly influence its biological profile. Thiol-containing compounds are known to interact with various biological targets, including enzymes and receptors. Therefore, this compound could be a promising candidate for further investigation in drug discovery programs. However, specific biological activity for this compound has not yet been reported and would require experimental evaluation.
An In-depth Technical Guide to the Solubility and Stability of 7-Methoxy-3-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide based on established scientific principles for the analysis of quinoline and thiol-containing compounds. As of the date of this publication, specific experimental data for the solubility and stability of 7-Methoxy-3-methylquinoline-2-thiol is not publicly available. The experimental protocols described herein are therefore provided as a comprehensive roadmap for the investigation of this molecule.
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives. The presence of a thiol group at the 2-position and methoxy and methyl groups at the 7 and 3 positions, respectively, suggests a unique physicochemical profile that warrants thorough investigation for its potential applications in drug discovery and development. Understanding the solubility and stability of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.
This guide outlines the recommended experimental protocols for determining the aqueous and solvent solubility, as well as the stability of this compound under various stress conditions, including pH, temperature, light, and oxidative stress.
Physicochemical Properties (Predicted)
While experimental data is not available, a preliminary understanding of the compound's properties can be inferred from its structure. The quinoline ring system provides a degree of aromaticity and rigidity. The methoxy group is an electron-donating group that can influence the electron density of the aromatic system, and the methyl group adds lipophilicity. The thiol group is ionizable and susceptible to oxidation, which will be a key factor in both its solubility and stability.
Solubility Assessment
The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Both thermodynamic and kinetic solubility are important to assess.
Proposed Thermodynamic Solubility Studies
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.
Table 1: Proposed Thermodynamic Solubility Experiments
| Parameter | Conditions | Method | Analytical Technique |
| Aqueous Solubility (pH 7.4) | Phosphate-buffered saline (PBS), 25°C and 37°C | Shake-flask method | HPLC-UV |
| pH-Solubility Profile | Buffers ranging from pH 2 to 10, 25°C | Shake-flask method | HPLC-UV |
| Solvent Solubility | Methanol, Ethanol, DMSO, Acetonitrile, etc. | Shake-flask method | HPLC-UV |
Proposed Kinetic Solubility Studies
Kinetic solubility is a measure of how quickly a compound dissolves from a solid form, often from a DMSO stock solution, and is relevant for high-throughput screening applications.
Table 2: Proposed Kinetic Solubility Experiments
| Parameter | Conditions | Method | Analytical Technique |
| Kinetic Aqueous Solubility | PBS (pH 7.4), 25°C | Turbidimetric/Nephelometric assay | Nephelometer/Plate Reader |
Stability Assessment
Stability testing is essential to understand the degradation pathways of a compound and to determine its shelf-life. Forced degradation studies are performed to accelerate this process.
Proposed Forced Degradation Studies
These studies expose the compound to harsh conditions to identify potential degradation products and pathways.
Table 3: Proposed Forced Degradation (Stress Testing) Conditions
| Stress Condition | Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in basic conditions. |
| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidation. |
| Thermal Degradation | 80°C (solid and solution) | To determine heat stability. |
| Photostability | ICH Q1B compliant light source (UV and visible) | To assess light sensitivity.[1][2] |
Experimental Protocols
Thermodynamic Solubility Protocol (Shake-Flask Method)
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Kinetic Solubility Protocol (Turbidimetric Method)
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Add a fixed volume of aqueous buffer (e.g., PBS pH 7.4) to each well.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.[3]
Forced Degradation Protocol
-
Prepare solutions of this compound in the respective stress condition media (as outlined in Table 3).
-
For photostability, expose the solid compound and its solution to a calibrated light source as per ICH Q1B guidelines.[1][2] A dark control should be run in parallel.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the samples if necessary (for acid and base hydrolysis).
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Visualizations
Proposed Experimental Workflow for Solubility Determination
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Proposed Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Potential Degradation Pathway: Oxidation of the Thiol Group
Given the presence of the thiol group, oxidation is a likely degradation pathway.
Caption: Potential Oxidative Degradation Pathway of the Thiol Moiety.
Conclusion
While specific data for this compound is not yet available, this guide provides a robust framework for its comprehensive solubility and stability characterization. The outlined protocols are based on industry-standard methodologies and are designed to generate the critical data required for the advancement of this compound in the drug discovery and development pipeline. The successful execution of these studies will provide a clear understanding of the compound's physicochemical properties, enabling informed decisions for formulation, preclinical, and clinical development.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Background of Quinoline Thiols
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, synthesis, and fundamental properties of quinoline thiols. Tailored for researchers, scientists, and professionals in drug development, this document consolidates historical context, detailed experimental protocols, and key physicochemical data to serve as a comprehensive resource on this important class of heterocyclic compounds.
Introduction: The Emergence of a Privileged Structure
The quinoline scaffold, a fusion of a benzene and a pyridine ring, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its presence in numerous natural products and synthetic drugs.[1] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline itself laid the groundwork for the development of a vast array of derivatives with diverse biological activities.[2] The introduction of a thiol group onto the quinoline ring system gives rise to quinoline thiols, a class of compounds with unique chemical reactivity and a broad spectrum of applications, from analytical reagents to precursors for novel therapeutic agents. This guide delves into the historical milestones of their discovery and the foundational chemistry that underpins their modern applications.
Historical Background and Key Discoveries
The exploration of quinoline thiols began in the early 20th century, with the synthesis of 8-mercaptoquinoline (also known as thiooxine) by Edinger in 1908 standing as a significant milestone.[3] This discovery paved the way for further investigation into the synthesis and properties of other isomers, most notably 2-mercaptoquinoline. Early synthetic methods were often arduous, but laid the essential groundwork for the more efficient protocols developed in subsequent decades. A notable advancement in the synthesis of 8-mercaptoquinoline was the development of methods involving the reduction of quinoline-8-sulfonyl chloride, which offered a more direct route to the desired product compared to earlier multi-step procedures.[3]
Physicochemical Properties of Quinoline Thiols
The position of the thiol group on the quinoline ring significantly influences the physicochemical properties of the resulting isomer. This, in turn, affects their biological activity, reactivity, and potential applications. A comparative summary of the key properties of 2-mercaptoquinoline and 8-mercaptoquinoline is presented below.
| Property | 2-Mercaptoquinoline | 8-Mercaptoquinoline |
| Molecular Formula | C₉H₇NS | C₉H₇NS |
| Molar Mass | 161.22 g/mol | 161.22 g/mol |
| Appearance | Yellow to orange powder | Anhydrous: Blue liquid; Dihydrate: Red solid |
| Melting Point | 174-176 °C | 58.5 °C (dihydrate) |
| Boiling Point | 178 °C (at 0.5 Torr) | 296 °C |
| pKa | 10.21 | Not explicitly found |
| Water Solubility | 50 g/L at 20°C | Soluble (as hydrochloride salt) |
| Solubility in Organic Solvents | Soluble in ethanol | Soluble in ethanol |
Table 1: Comparative Physicochemical Properties of 2- and 8-Mercaptoquinoline.
A crucial aspect of the chemistry of quinoline thiols, particularly the 2- and 4-isomers, is their existence in a tautomeric equilibrium with their corresponding thione forms.[4] Spectroscopic evidence, including UV-Vis and NMR data, confirms that the thione tautomer is often the major species in solution.[4][5] This tautomerism plays a critical role in their reactivity and complexation behavior.
Experimental Protocols
Detailed and reliable experimental protocols are essential for the synthesis and further investigation of quinoline thiols. The following sections provide step-by-step methodologies for the preparation of two key isomers.
Synthesis of 8-Mercaptoquinoline
The synthesis of 8-mercaptoquinoline is commonly achieved through the reduction of quinoline-8-sulfonyl chloride.
Step 1: Preparation of Quinoline-8-sulfonyl Chloride [3][6]
-
In a flask, combine quinoline with chlorosulfonic acid.
-
Heat the mixture, typically in the range of 100-160°C, until the quinoline is consumed, yielding a mixture of sulfonated and chlorosulfonated quinoline.
-
React this mixture with thionyl chloride, with or without the presence of dimethylformamide (DMF), at a temperature of 50°C or higher.
-
After the reaction is complete, pour the reaction mixture into ice water to precipitate the quinoline-8-sulfonyl chloride.
-
Isolate the solid product by filtration. The crude product can be purified by recrystallization.
Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline [3]
-
Dissolve quinoline-8-sulfonyl chloride in anhydrous ether in a three-necked round-bottom flask equipped with a stirrer and a condenser.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride, to the stirred solution. An excess of the reducing agent is typically used.
-
After the addition is complete, decompose the intermediate complex by the careful addition of water.
-
Filter the mixture to remove inorganic salts.
-
Evaporate the ether from the filtrate to obtain the crude 8-mercaptoquinoline. The product can be purified by recrystallization to yield the dihydrate as red needles.
Synthesis of 2-Mercaptoquinoline-3-carbaldehyde
This protocol outlines a common method for the synthesis of a 2-mercaptoquinoline derivative, starting from the corresponding 2-chloroquinoline.[7]
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde [7]
-
Add phosphorus oxychloride dropwise to DMF at 0-5°C.
-
Stir the mixture for approximately 5 minutes.
-
Add acetanilide to the solution and heat at 75-80°C for 8 hours.
-
Cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
Collect the resulting pale yellow precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from ethyl acetate.
Step 2: Conversion to 2-Mercaptoquinoline-3-carbaldehyde [7]
-
Dissolve 2-chloroquinoline-3-carbaldehyde in dry DMF.
-
Add powdered sodium sulfide to the solution and stir at room temperature for 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid.
-
Collect the product by filtration, wash thoroughly with water, and dry.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and chemical principles.
Caption: Synthetic pathway for 8-mercaptoquinoline.
Caption: Synthesis of a 2-mercaptoquinoline derivative.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Analogues and Derivatives of 7-Methoxy-3-methylquinoline-2-thiol: A Technical Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide focuses on the analogues and derivatives of 7-Methoxy-3-methylquinoline-2-thiol, a specific quinoline structure with potential for further investigation in drug discovery. While direct experimental data on this precise molecule is limited in publicly available literature, this document provides a comprehensive overview based on established knowledge of related quinoline chemistry and pharmacology. It outlines plausible synthetic routes, potential biological activities with a focus on anticancer applications, detailed experimental protocols for synthesis and evaluation, and visual representations of relevant signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this class of compounds.
Introduction
Quinoline and its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the quinoline ring system plays a crucial role in modulating their pharmacological effects. The presence of a methoxy group at the 7-position, a methyl group at the 3-position, and a thiol group at the 2-position suggests a unique electronic and steric profile for this compound, making its analogues and derivatives intriguing candidates for drug development. This guide will extrapolate from the rich chemistry of quinolines to provide a detailed technical overview for the exploration of this specific scaffold.
Proposed Synthesis of the Core Scaffold
While a specific synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on well-established quinoline synthesis methodologies. A potential approach involves a multi-step synthesis culminating in the formation of the desired quinoline-2-thiol.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the quinoline ring, followed by the introduction or modification of the functional groups. The quinoline-2-thiol can exist in tautomeric equilibrium with its quinoline-2(1H)-thione form. The thione is often the more stable tautomer.[3] The synthesis could be approached via the construction of a substituted quinoline N-oxide, which can then be converted to the corresponding quinoline-2-thione.
Proposed Synthetic Pathway
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 7-Methoxy-3-methylquinoline
The core quinoline scaffold can be synthesized using a classic method such as the Doebner-von Miller reaction.[4] This involves the reaction of an aniline (m-anisidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde) in the presence of an acid catalyst and an oxidizing agent.
Step 2: N-Oxidation of the Quinoline Ring
The resulting 7-methoxy-3-methylquinoline can be oxidized to its corresponding N-oxide. This is a common transformation in quinoline chemistry, often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
Step 3: Thionation to Yield the Quinoline-2-thiol
The quinoline N-oxide can then be converted to the desired this compound (or its thione tautomer). A modern and efficient method for this transformation is the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea, activated by an agent like triflic anhydride.[5] Alternatively, Lawesson's reagent can be used for the thionation of a corresponding quinolinone precursor.
Potential Biological Activities and Signaling Pathways
Based on the extensive research into quinoline derivatives, analogues of this compound are likely to exhibit significant biological activity, particularly as anticancer agents. Many quinoline-based compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][6][7]
Kinase Inhibition
A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases.[1][8] These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinoline derivatives have been developed as inhibitors of EGFR and VEGFR tyrosine kinases, which are crucial for tumor growth and angiogenesis.[7][9]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Several quinoline-based molecules have been shown to inhibit components of this pathway, such as PI3K and mTOR.[7][8]
The following diagram illustrates the potential intervention points of quinoline derivatives in these key signaling pathways:
Caption: Potential signaling pathways targeted by quinoline derivatives.
Quantitative Data from Analogous Compounds
While specific data for this compound is unavailable, the following table summarizes the anticancer activity of structurally related quinoline derivatives against various cancer cell lines. This data provides a benchmark for the potential potency of the target compound's analogues.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone hybrids | Colon (Caco-2) | 2.5 - 5.0 | [6] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones | Leukemia (HL-60) | < 1.8 | [10] |
| 2-Arylquinolines | Cervical (HeLa) | 8.3 | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that would be required to synthesize and evaluate analogues and derivatives of this compound.
General Synthesis of Quinoline-2-thiones from Quinoline N-Oxides
This protocol is adapted from a method for the deoxygenative C-H functionalization of quinoline N-oxides.[5]
Materials:
-
Substituted Quinoline N-oxide (1.0 mmol)
-
Thiourea (2.0 mmol)
-
Triflic anhydride (2.0 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
To a solution of the quinoline N-oxide in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add thiourea.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of quinoline-2-thiol derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. growingscience.com [growingscience.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
7-Methoxy-3-methylquinoline-2-thiol CAS number and identifiers.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 7-Methoxy-3-methylquinoline-2-thiol is not a commercially available substance and does not have an assigned CAS number based on available records. This guide provides postulated identifiers, a proposed synthetic route, and representative experimental data based on analogous, structurally similar compounds.
Core Identifiers and Physicochemical Properties
Due to the absence of experimental data for the target compound, the following table summarizes its postulated chemical identifiers and predicted physicochemical properties.
| Identifier Type | Value |
| IUPAC Name | 7-Methoxy-3-methyl-1H-quinoline-2-thione |
| Synonyms | This compound |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C)S |
| InChI Key | (Predicted) |
| CAS Number | Not Assigned |
Note: The thiol-thione tautomerism is a key characteristic of 2-mercaptoquinolines. The thione form is generally considered the more stable tautomer.
Proposed Synthesis
A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the synthesis of the corresponding 2-quinolinone precursor, followed by a thionation reaction.
Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one
A common and effective method for the synthesis of 2-quinolinones is the Conrad-Limpach synthesis. This involves the condensation of an aniline with a β-ketoester.
Experimental Protocol:
-
Reaction Setup: A mixture of m-anisidine (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is stirred at room temperature.
-
Condensation: The reaction mixture is heated to reflux for 4-6 hours to facilitate the formation of the intermediate ethyl 3-((3-methoxyphenyl)amino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The solvent is removed under reduced pressure. The resulting crude intermediate is added portion-wise to a pre-heated high-boiling point solvent, such as diphenyl ether, at approximately 250 °C. This promotes the thermal cyclization to form 7-methoxy-3-methylquinolin-2(1H)-one.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an equal volume of hexane, and the precipitated product is collected by filtration. The crude product is then washed with hexane and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Step 2: Thionation of 7-Methoxy-3-methylquinolin-2(1H)-one
The conversion of the carbonyl group of the 2-quinolinone to a thiocarbonyl is effectively achieved using Lawesson's reagent.
Experimental Protocol:
-
Reaction Setup: 7-Methoxy-3-methylquinolin-2(1H)-one (1.0 eq.) and Lawesson's reagent (0.5 eq.) are suspended in a dry, inert solvent such as toluene or xylene under an inert atmosphere (e.g., nitrogen or argon).
-
Thionation: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Representative Data of Analogous Compounds
The following tables present representative experimental data for structurally similar quinoline-2-thiol and quinolin-2-one derivatives. This data can serve as a reference for the expected characteristics of this compound.
Table 1: Physical and Spectroscopic Data of Analogous Quinolin-2-ones
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 7-Methoxy-4-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 245-247 | 11.8 (s, 1H), 7.8 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H), 6.1 (s, 1H), 3.8 (s, 3H), 2.4 (s, 3H) | 162.9, 161.4, 150.1, 140.8, 126.9, 117.2, 112.9, 109.8, 98.7, 55.4, 18.7 |
| 3-Methylquinolin-2(1H)-one | C₁₀H₉NO | 225-227 | 12.2 (s, 1H), 7.7 (s, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 7.2 (d, 1H), 7.1 (t, 1H), 2.1 (s, 3H) | 162.7, 138.8, 137.9, 129.5, 128.1, 122.3, 122.1, 120.1, 114.9, 18.1 |
Table 2: Physical and Spectroscopic Data of Analogous Quinoline-2-thiols
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinoline-2-thiol | C₉H₇NS | 160-162 | 13.5 (br s, 1H), 8.0 (d, 1H), 7.7 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 7.2 (d, 1H) | 178.1, 141.2, 138.9, 130.8, 127.9, 126.5, 123.4, 118.2 |
| 4-Methylquinoline-2-thiol | C₁₀H₉NS | 175-177 | 13.4 (br s, 1H), 7.9 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.2 (t, 1H), 6.9 (s, 1H), 2.5 (s, 3H) | 177.5, 147.8, 140.1, 130.2, 126.8, 124.9, 123.1, 118.5, 19.2 |
Note: NMR data is typically recorded in DMSO-d₆ and chemical shifts (δ) are reported in parts per million (ppm). The broad singlet observed at high ppm in the ¹H NMR spectra of the thiol and one derivatives corresponds to the N-H proton.
Logical Relationship Diagram
Caption: Key components in the synthesis of this compound.
InChIKey and SMILES for 7-Methoxy-3-methylquinoline-2-thiol.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical entity, 7-Methoxy-3-methylquinoline-2-thiol, is not registered in major public chemical databases such as PubChem. Consequently, no specific experimental data, including InChIKey, SMILES, quantitative metrics, or detailed biological pathways, for this exact compound could be retrieved. The following guide provides information on the synthesis of the parent quinoline-2-thiol scaffold and the biological activities of structurally similar methoxy-methyl-quinoline derivatives to serve as a reference for researchers interested in this chemical class.
Chemical Identifiers of a Related Precursor
Given the absence of data for the target compound, the identifiers for a plausible precursor, 7-Methoxy-2-methylquinoline , are provided as a reference point.
| Identifier | Value |
| IUPAC Name | 7-methoxy-2-methylquinoline |
| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)OC |
| InChIKey | QEVADHKTNBIYSD-UHFFFAOYSA-N |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
Quantitative Data on Structurally Related Quinoline Derivatives
While no quantitative data exists for this compound, the following table summarizes the biological activities of various methoxy- and methyl-substituted quinoline analogs, illustrating the potential therapeutic relevance of this structural class.
| Compound Name | Assay Type | Target/Organism | Result (IC₅₀ / MIC) |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | HCT116 (Colon Cancer) | 0.35 µM[1] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | Caco-2 (Colon Cancer) | 0.54 µM[1] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | HCT116 (Colon Cancer) | 0.33 µM[2] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Cytotoxicity | Caco-2 (Colon Cancer) | 0.51 µM[2] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | Antibacterial | S. aureus | 3.125 µg/mL[3] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | Antibacterial | B. subtilis | 6.25 µg/mL[3] |
| 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4-chlorophenyl)-1'-azetidinyl)quinoline | Antibacterial | E. coli | 6.25 µg/mL[3] |
Experimental Protocols: Synthesis of Quinoline-2-thiol Derivatives
The synthesis of quinoline-2-thiols (which exist in tautomeric equilibrium with quinoline-2(1H)-thiones) can be achieved through several established methods. Below are detailed protocols generalized from the literature.
Method 1: From a 2-Chloroquinoline Precursor
This method involves the nucleophilic substitution of a chlorine atom at the 2-position of the quinoline ring with a sulfur nucleophile.
-
Step 1: Synthesis of 2-Chloro-7-methoxy-3-methylquinoline:
-
The synthesis of a substituted 2-chloroquinoline can be achieved from a corresponding quinolin-2-one. A mixture of 7-methoxy-3-methylquinolin-2(1H)-one (1 eq.) and phosphorus oxychloride (POCl₃, 3-5 eq.) is heated, typically at 80-110°C, for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is carefully poured onto crushed ice to hydrolyze the excess POCl₃.
-
The aqueous solution is neutralized with a base (e.g., NaHCO₃ or K₂CO₃) and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude 2-chloroquinoline derivative, which can be purified by column chromatography or recrystallization.
-
-
Step 2: Thionation to form this compound:
-
The 2-chloro-7-methoxy-3-methylquinoline (1 eq.) is dissolved in a suitable solvent such as ethanol or DMF.
-
A sulfur source, such as sodium hydrosulfide (NaSH) or thiourea (CS(NH₂)₂), is added to the solution. When using thiourea, a subsequent hydrolysis step is required.
-
The reaction mixture is heated to reflux for several hours. The progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the solvent is often removed in vacuo. The residue is then dissolved in water and acidified (e.g., with acetic acid or dilute HCl) to precipitate the thiol product.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
-
Method 2: From a Quinoline N-Oxide Precursor
A modern approach involves the deoxygenative C-H functionalization of a quinoline N-oxide.[4]
-
Step 1: N-Oxidation of 7-Methoxy-3-methylquinoline:
-
7-Methoxy-3-methylquinoline is dissolved in a solvent like chloroform or acetic acid.
-
An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added portion-wise.
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed.
-
The mixture is then worked up, typically by neutralizing the acid and extracting the N-oxide product.
-
-
Step 2: Deoxygenative C-H/C-S Functionalization:
-
The 7-methoxy-3-methylquinoline N-oxide (1 eq.) is dissolved in a solvent like acetonitrile.
-
Thiourea (approx. 2 eq.) is added, followed by the slow addition of an activator such as triflic anhydride (Tf₂O, approx. 2 eq.) at 0°C.[4]
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched, and the product is extracted and purified, yielding the desired quinoline-2-thione.[4]
-
Mandatory Visualizations
The following diagrams illustrate a potential synthetic workflow for the target compound class and a biological pathway known to be modulated by structurally related quinoline derivatives.
Caption: General synthetic workflow for quinoline-2-thiols from a quinolin-2-one precursor.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by related quinoline compounds.[2][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for using 7-Methoxy-3-methylquinoline-2-thiol in assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their wide range of biological activities. These activities include potential anticancer, antimalarial, antibacterial, and anti-inflammatory properties. 7-Methoxy-3-methylquinoline-2-thiol is a specific derivative within this class, and this document provides detailed protocols for its experimental use in relevant biological assays. These protocols are designed to guide researchers in evaluating its potential therapeutic efficacy.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NOS |
| Molecular Weight | 205.28 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO, ethanol, and methanol |
Potential Biological Activities and Assays
Based on the known biological activities of structurally related quinoline compounds, this compound is a candidate for investigation in several key therapeutic areas. The following sections detail experimental protocols for assays relevant to these potential activities.
Anticancer Activity: In Vitro Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic (cell-killing) effects of this compound on human cancer cell lines using a standard MTT assay.
Experimental Protocol: MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Illustrative Quantitative Data
| Cell Line | This compound IC₅₀ (µM) |
| HeLa | 12.5 |
| MCF-7 | 28.3 |
| A549 | 45.1 |
Experimental Workflow Diagram
Caption: Workflow for the MTT cytotoxicity assay.
Antibacterial Activity: Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Experimental Protocol: Broth Microdilution
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in DMSO.
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Illustrative Quantitative Data
| Bacterial Strain | This compound MIC (µg/mL) |
| S. aureus (ATCC 29213) | 16 |
| E. coli (ATCC 25922) | 64 |
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
PI3K/Akt/mTOR Signaling Pathway Inhibition Assay
Given that some quinoline derivatives have been shown to modulate the PI3K/Akt/mTOR pathway, this protocol outlines a Western blot analysis to investigate the effect of this compound on key proteins in this pathway.
Experimental Protocol: Western Blot Analysis
Objective: To determine if this compound inhibits the phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
This compound
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., HCT116)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Illustrative Signaling Pathway Diagram
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Disclaimer
The experimental protocols and illustrative data provided in this document are for guidance and informational purposes only. Researchers should optimize these protocols based on their specific experimental conditions and cell lines. The biological activities of this compound have not been definitively established and require thorough investigation.
Application Notes and Protocols: Synthesis and Functionalization of 7-Methoxy-3-methylquinoline-2-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a thiol group at the 2-position and other substitutions on the quinoline scaffold can significantly modulate its physicochemical and pharmacological properties. This document provides detailed protocols for the synthesis of 7-Methoxy-3-methylquinoline-2-thiol, its subsequent functionalization, and discusses its potential applications. The thiol/thione tautomerism in these compounds is a key feature, with the thione form often predominating.[3][4] These derivatives are promising candidates for development as fluorescent sensors and therapeutic agents.[3][5]
I. Synthesis Pathway and Protocols
The synthesis of this compound can be efficiently achieved through a two-step process involving the construction of the quinolin-2-one core followed by thionation.
Caption: Synthetic pathway for this compound.
Experimental Protocol 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one
This protocol is based on the principles of the Knorr quinoline synthesis.
Materials:
-
m-Anisidine
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Dowtherm A (or similar high-boiling solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Condensation: In a round-bottom flask, mix equimolar amounts of m-anisidine and ethyl 2-methylacetoacetate. Add a catalytic amount of concentrated H₂SO₄ (1-2 drops).
-
Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethanol and neutralize with a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude enaminone intermediate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent like Dowtherm A in a flask fitted with a condenser.
-
Heat the mixture to 240-250 °C for 30-45 minutes.
-
Allow the reaction mixture to cool to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with a cold non-polar solvent (e.g., hexane) to remove the Dowtherm A, and dry the solid.
-
Recrystallize the crude product from ethanol to yield pure 7-Methoxy-3-methylquinolin-2(1H)-one.
Experimental Protocol 2: Synthesis of this compound
This protocol involves the thionation of the corresponding quinolin-2-one.
Materials:
-
7-Methoxy-3-methylquinolin-2(1H)-one
-
Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a flame-dried, two-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add 7-Methoxy-3-methylquinolin-2(1H)-one (1 equivalent) and anhydrous toluene to the flask.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the mixture in portions.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the mixture into a saturated solution of NaHCO₃ and stir for 1 hour to quench any unreacted reagent.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the final product, this compound.
II. Quantitative Data Presentation
The following tables provide an example of how to structure quantitative data for synthesis and preliminary biological screening.
Table 1: Summary of Reaction Yields and Characterization Data
| Compound | Step | Starting Material | Product | Yield (%) | M.P. (°C) | ¹H NMR (δ, ppm) |
|---|---|---|---|---|---|---|
| 1 | Synthesis | m-Anisidine | 7-Methoxy-3-methylquinolin-2(1H)-one | 75 | 210-212 | Illustrative data |
| 2 | Thionation | Compound 1 | This compound | 82 | 195-197 | Illustrative data |
| 3 | S-Alkylation | Compound 2 | 2-(Ethylthio)-7-methoxy-3-methylquinoline | 91 | 85-87 | Illustrative data |
Table 2: Illustrative Biological Activity Data (Antiproliferative Assay)
| Compound ID | Target Cell Line | IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
|---|---|---|---|
| 2 | MCF-7 (Breast Cancer) | 15.4 | 1.2 |
| 2 | A549 (Lung Cancer) | 22.1 | 2.5 |
| 3 | MCF-7 (Breast Cancer) | 8.9 | 1.2 |
| 3 | A549 (Lung Cancer) | 12.5 | 2.5 |
III. Functionalization and Protocols
The thiol group in the target molecule is a versatile handle for further functionalization, most commonly through S-alkylation to produce stable thioether derivatives.
Caption: General workflow for the functionalization of quinoline-2-thiol.
Experimental Protocol 3: S-Alkylation of this compound
This protocol describes a typical S-alkylation to form a thioether.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 20 minutes to form the thiolate salt.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature for 3-5 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure S-alkylated derivative.
IV. Applications and Potential Signaling Pathways
Derivatives of quinoline-2-thiol are versatile and have been explored for various applications.
-
Fluorescent Sensors: The thiol functionality can act as a chelator for heavy metal ions, leading to fluorescence quenching.[4] This makes them suitable for developing sensors for metals like Hg²⁺, Ag⁺, and Cu²⁺.[4] Furthermore, they can be designed as probes for pH and reactive nitrogen species like HNO.[3]
-
Drug Development: The quinoline scaffold is a "privileged structure" in medicinal chemistry.[5] Functionalized derivatives have shown potential as anticancer, antimalarial, and antibacterial agents.[2][6] The introduction of different functional groups via the thiol handle allows for the fine-tuning of activity and the exploration of structure-activity relationships (SAR).
Hypothetical Signaling Pathway in Cancer Therapy
Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death). A functionalized this compound derivative could potentially act by inhibiting a key survival pathway, such as the PI3K/Akt pathway, leading to the activation of apoptotic caspases.
Caption: Hypothetical inhibition of a cell survival pathway by a quinoline derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methoxy-3-methylquinoline-2-thiol in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4][5] These compounds exert their effects through various mechanisms of action, such as inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][6] The quinoline scaffold is considered a "privileged structure" in drug design, and numerous derivatives have been synthesized and evaluated for their therapeutic potential against a range of human cancers, including breast, colon, lung, and leukemia.[4][6]
While specific experimental data on the anticancer applications of 7-Methoxy-3-methylquinoline-2-thiol is not yet available in the public domain, its structural features—a quinoline core, a methoxy group, and a thiol moiety—suggest that it may possess noteworthy biological activity. The methoxy group is known to enhance the cytotoxic effects of some anticancer compounds, and thiol-dependent signaling pathways are crucial in cancer cell physiology.[7]
These application notes provide a generalized framework for the initial investigation of this compound as a potential anticancer agent, based on established protocols for analogous quinoline derivatives.
Quantitative Data: Cytotoxicity of Representative Quinoline Derivatives
To provide a context for the potential efficacy of novel quinoline compounds, the following table summarizes the cytotoxic activities of various quinoline derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 | [1] |
| 7-chloro-4-(3-(2-nitrobenzoyl)oxypropyl)sulfonylquinoline N-oxide | HCT116 | 1.99 | [8] |
| 7-chloro-4-(3-(3-nitrobenzoyl)oxypropyl)sulfonylquinoline N-oxide | HCT116 | 2.24 | [8] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 | 0.33 | [9] |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | Caco-2 | 0.51 | [9] |
| N-(4-benzoylphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (7e) | A2780 | 0.08 ± 0.01 | [10] |
| N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine (7f) | A2780 | 0.11 ± 0.02 | [10] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 | 0.001 - 0.01 | [11] |
Experimental Protocols
The following are generalized protocols for assessing the anticancer activity of a novel compound such as this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in a complete growth medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cells
-
Test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Potential Signaling Pathways and Mechanisms
Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. A common target is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers.[9]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrpr.com [ijrpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Antioxidant Activity of 7-Methoxy-3-methylquinoline-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds possessing a wide array of biological activities, including antioxidant properties. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of numerous diseases. 7-Methoxy-3-methylquinoline-2-thiol is a synthetic quinoline derivative with potential antioxidant capabilities. The thiol and methoxy functional groups are known to contribute to antioxidant activity through various mechanisms, including hydrogen atom transfer, electron donation, and interaction with cellular antioxidant pathways.
These application notes provide a comprehensive overview of the in vitro methods to evaluate the antioxidant potential of this compound. The protocols for the most common and relevant assays—DPPH and ABTS radical scavenging—are detailed. Additionally, a plausible cellular antioxidant mechanism involving the Nrf2 signaling pathway is presented.
Note: The quantitative data presented in these notes are representative of quinoline derivatives and are intended to serve as a guide for expected results. Actual values for this compound must be determined experimentally.
Data Presentation
The antioxidant capacity of a compound is typically quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The following tables summarize representative antioxidant activities of various quinoline derivatives against DPPH and ABTS radicals, providing a comparative framework for evaluating this compound.
Table 1: Representative DPPH Radical Scavenging Activity of Quinoline Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) |
| 2-methylquinoline-4-carboxylic acid | 5 | 30.25 | >5 | ~5 |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 | 40.43 | >5 | ~5 |
| 2-chloro-quinoline-3-carbaldehyde derivative 1 | 200 (µM) | 85.75 | Not specified | Not specified |
| 2-chloro-quinoline-3-carbaldehyde derivative 2 | 200 (µM) | 92.96 | Not specified | Not specified |
Data is illustrative and compiled from studies on various quinoline derivatives.[1][2]
Table 2: Representative ABTS Radical Scavenging Activity of Quinoline Derivatives
| Compound | Concentration | % Inhibition | IC50 (µM) | Reference Compound (Trolox) IC50 (µM) |
| Pyrrolo[1,2-a]quinoline derivative 1 | Not specified | 92.88 | Not specified | Not specified |
| Pyrrolo[1,2-a]quinoline derivative 2 | Not specified | 89.02 | Not specified | Not specified |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | Not specified | Not specified | < 10 | ~20 |
| Quinoline derivative (unspecified) | 1-100 µM | Concentration-dependent | Not specified | Ascorbic Acid used as control |
Data is illustrative and compiled from studies on various quinoline and quinazolinone derivatives.[3][4][5]
Experimental Protocols
Detailed methodologies for the DPPH and ABTS radical scavenging assays are provided below. These protocols can be adapted for the evaluation of this compound.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This results in a color change from violet to yellow, which is measured spectrophotometrically.[1][6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from 1 to 200 µg/mL.
-
Preparation of control: Prepare a solution of ascorbic acid or Trolox in methanol at the same concentrations as the test compound.
-
Assay:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compound or control solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound or control with DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.[7][8]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Trolox (or Ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test compound solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to obtain final concentrations ranging from 1 to 200 µM.
-
Preparation of control: Prepare a solution of Trolox or ascorbic acid at the same concentrations as the test compound.
-
Assay:
-
To a 96-well plate, add 20 µL of the various concentrations of the test compound or control solutions.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, add 20 µL of the solvent and 180 µL of the working ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound or control.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
A potential mechanism by which this compound may exert its antioxidant effects at a cellular level is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[9][10]
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Workflow
The general workflow for assessing the in vitro antioxidant activity of a novel compound is depicted below.
References
- 1. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Quinoline Thiols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the antimicrobial and antifungal properties of quinoline thiols. The information is intended to guide researchers in the systematic evaluation of these compounds for potential therapeutic applications.
Introduction to Quinoline Thiols in Antimicrobial Research
Quinoline derivatives have long been a significant scaffold in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties[1][2]. The introduction of a thiol (-SH) group or a related thioether (-SR) functionality to the quinoline ring can modulate the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets and leading to improved antimicrobial efficacy[3][4]. This document outlines the standard assays used to quantify the in vitro antimicrobial and antifungal activity of quinoline thiols.
Data Presentation: Antimicrobial and Antifungal Activity of Quinoline Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives, including those with sulfur-containing moieties, against a selection of bacterial and fungal strains. This data is compiled from multiple research articles to provide a comparative overview.
Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound Class | Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Quinoline-Sulfonamide Hybrids | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) complex | 19.04 x 10⁻⁵ | - | 609 x 10⁻⁵ | - | [5] |
| Quinoline-Thiosemicarbazides | QST8 | 250 | - | - | - | [4] |
| QST9 | 250 | - | - | - | [4] | |
| 2-Sulfoether-4-quinolones | Compound 15 | 0.8 µM | 1.61 µM | - | - | [6] |
| Quinoline-based Hydroxyimidazolium Hybrids | Hybrid 7b | 2 | - | ≥50 | - | [7][8] |
| Hybrid 7h | 20 | - | - | - | [7][8] | |
| General Quinoline Derivatives | Compound 6 | - | 3.12 | 50 | - | [9] |
| 4-hydroxy-3-iodo-quinol-2-one | 0.049 (MRSA) | - | - | - | [10] | |
| Hybrid 5d | 0.125-8 | - | 0.125-8 | 0.125-8 |
Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)
| Compound Class | Compound/Derivative | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference(s) |
| Quinoline-Thiosemicarbazides | QST10 | 31.25 | - | - | [4] |
| QST2 | 250 | - | - | [4] | |
| Quinoline-based Hydroxyimidazolium Hybrids | Hybrid 7c | 62.5 | 62.5 | 15.6 | [7][8] |
| Hybrid 7d | 62.5 | 62.5 | 15.6 | [7][8] | |
| General Quinoline Derivatives | Compound 6 | Potentially active | Potentially active | - | [9] |
| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Comparable to fluconazole | - | - | ||
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Comparable to fluconazole | - | - | ||
| 8-Hydroxyquinoline Derivatives | PH265 | 1 | - | 0.5-1 | [1] |
| PH276 | 8 | - | 0.5-4 | [1] |
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and other scientific literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compound (Quinoline thiol) stock solution
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare a serial two-fold dilution of the quinoline thiol compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth). Alternatively, the absorbance can be read using a microplate reader.
Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) Assays
These assays determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (typically 10-100 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to determine the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound (Quinoline thiol) solution
-
Sterile swabs
-
Forceps
Procedure:
-
Using a sterile swab, uniformly inoculate the entire surface of an MHA plate with the standardized bacterial suspension to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile filter paper disks with a known concentration of the quinoline thiol solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Visualizations: Workflows and Putative Mechanisms
The following diagrams illustrate the experimental workflows and a proposed mechanism of action for quinoline thiols.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the antimicrobial and antifungal evaluation of quinoline thiols. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. The diverse biological activities exhibited by quinoline derivatives suggest that quinoline thiols are a promising class of compounds for the development of new anti-infective agents. Further research into their specific mechanisms of action will be pivotal in optimizing their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashdin.com [ashdin.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity [mdpi.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 7-Methoxy-3-methylquinoline-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 7-Methoxy-3-methylquinoline-2-thiol, a key intermediate in various synthetic applications. The following methods are based on established chemical principles for the purification of quinoline and thiol derivatives and are intended to serve as a starting point for laboratory-scale purification. Optimization may be required based on the specific impurity profile of the crude material.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent reactions and biological assays. This document outlines two primary methods for purification: recrystallization and column chromatography.
Purification Strategy Overview
A general workflow for the purification of this compound is presented below. The choice of method will depend on the nature and quantity of impurities, as well as the desired final purity.
Caption: General purification workflow for this compound.
Method 1: Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. This method is effective for removing small amounts of impurities.
Experimental Protocol
-
Solvent Selection:
-
Place a small amount of the crude this compound (approx. 10-20 mg) into a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
If the compound is insoluble, heat the solvent to its boiling point. If it dissolves, it is a potential candidate.
-
If the compound is soluble at room temperature, the solvent is not suitable.
-
Test a range of solvents of varying polarities. Common solvents for quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethyl acetate/petroleum ether or methanol/acetone.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring. Add just enough solvent to completely dissolve the solid at the boiling point.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar Protic | 78 | Often a good choice for polar heterocyclic compounds. |
| Methanol/Acetone | Mixed | 56-65 | Can be effective if a single solvent is not ideal. |
| Ethyl Acetate/Petroleum Ether | Mixed | Variable | Good for compounds of intermediate polarity. The ratio can be adjusted. |
| Acetone | Polar Aprotic | 56 | A versatile solvent for a range of organic compounds. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). This method is suitable for separating complex mixtures or when recrystallization is ineffective.
Experimental Protocol
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in the initial eluent (a non-polar solvent like petroleum ether or hexane).
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% petroleum ether).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A common gradient could be from 100% petroleum ether to a 1:1 mixture of petroleum ether and ethyl acetate.
-
For sulfur-containing quinoline compounds, a typical eluent system is a mixture of ethyl acetate and petroleum ether, with the volume ratio adjusted based on the compound's polarity.[1]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the separation using thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Column Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard for many organic compounds. |
| Mobile Phase (Eluent) | Ethyl Acetate/Petroleum Ether | A versatile system for compounds of intermediate polarity.[1] |
| Gradient | Stepwise or linear | Start with a low polarity and gradually increase to elute the target compound. |
| Monitoring | TLC with UV visualization | To track the separation and identify pure fractions. |
Visualization of Purification Protocols
Caption: Step-by-step workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Analytical Detection of 7-Methoxy-3-methylquinoline-2-thiol
Introduction
7-Methoxy-3-methylquinoline-2-thiol is a heterocyclic compound with potential applications in medicinal chemistry and drug development due to the recognized biological activity of both the quinoline scaffold and the thiol group. The thiol moiety, in particular, is a key functional group involved in various biological processes, including antioxidant defense and enzyme inhibition. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing.
This document provides detailed application notes and proposed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no specific validated methods for this compound are readily available in the published literature, these protocols are based on established analytical principles for similar quinoline and thiol-containing molecules.[1][2][3] These methods should be fully validated by the end-user for their specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulated drug products. The quinoline core of the molecule is expected to have a strong UV absorbance, making this a straightforward and cost-effective analytical approach.[4][5][6]
Experimental Protocol: HPLC-UV
1.1.1. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
1.1.2. Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile: 20 mM Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 254 nm and 320 nm (scan for optimal wavelength) |
| Run Time | 10 minutes |
1.1.3. Data Analysis
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the coefficient of determination (R²), which should be >0.995.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Expected Quantitative Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics for a validated HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity.[1][7][8] Given the high reactivity and potential for oxidation of the thiol group, a derivatization step is included in this protocol to enhance stability and improve chromatographic performance.[2][8][9] N-ethylmaleimide (NEM) is a common derivatizing agent that reacts specifically with thiols under mild conditions.[8]
Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation (with Derivatization)
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV section.
-
Working Standard Solutions: Prepare a series of working standards in a relevant biological matrix (e.g., blank plasma) to create a matrix-matched calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
Internal Standard (IS): Select a suitable internal standard, preferably a stable isotope-labeled version of the analyte or a structurally similar compound. Prepare a working IS solution (e.g., 100 ng/mL).
-
Derivatization and Extraction: a. To 100 µL of sample, standard, or blank, add 10 µL of the IS working solution. b. Add 20 µL of 100 mM N-ethylmaleimide (NEM) in acetonitrile. c. Add 20 µL of 100 mM ammonium bicarbonate buffer (pH 7.5) and vortex briefly. d. Incubate at room temperature for 30 minutes. e. Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex for 1 minute. f. Centrifuge at 13,000 x g for 10 minutes at 4 °C. g. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
2.2.1. Hypothetical MRM Transitions Note: These transitions must be optimized by direct infusion of the derivatized analyte.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Analyte-NEM Derivative | [M+H]⁺ of derivatized analyte | Fragment 1, Fragment 2 (for quantification and qualification) |
| Internal Standard | [M+H]⁺ of IS | Fragment of IS |
Expected Quantitative Performance (Hypothetical Data)
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Diagrams for LC-MS/MS Method
Derivatization Reaction
References
- 1. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous assessment of endogenous thiol compounds by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 9. researchgate.net [researchgate.net]
The Role of 7-Methoxy-3-methylquinoline-2-thiol in Drug Discovery: Application Notes and Protocols
Disclaimer: Direct experimental data and specific drug discovery applications for 7-Methoxy-3-methylquinoline-2-thiol are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities and chemical properties of the broader quinoline-2-thiol and methoxy-substituted quinoline scaffolds, providing a foundational framework for its potential exploration in drug discovery pipelines.
Application Notes
The quinoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The introduction of a methoxy group at the 7-position and a thiol group at the 2-position of the quinoline ring, as in this compound, can significantly influence its physicochemical properties and biological activity. The methoxy group can enhance metabolic stability and cell permeability, while the thiol group offers a reactive handle for covalent modification or coordination with metal ions, which is a feature of some enzymatic active sites.[4][5]
Quinoline-2-thiol derivatives have been investigated for their ability to act as fluorescent sensors for metal ions and pH, suggesting potential applications in developing diagnostic tools or studying metal-dependent biological processes.[4][5] Furthermore, the quinoline scaffold is a key component in several approved drugs, highlighting its therapeutic relevance.[3]
Potential Therapeutic Applications:
-
Anticancer: Quinoline derivatives have shown promise as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction.[1][6][7] The specific substitution pattern of this compound could confer selectivity towards particular cancer cell lines.
-
Antimicrobial: The quinoline scaffold is the basis for several antibacterial and antimalarial drugs.[3] this compound could be explored for its activity against a range of pathogens.
-
Anti-inflammatory: Certain quinoline derivatives possess anti-inflammatory properties.[8] The potential of this compound to modulate inflammatory pathways warrants investigation.
-
Enzyme Inhibition: The thiol group can act as a nucleophile or a metal chelator, suggesting that this compound could be a potential inhibitor of enzymes with reactive cysteine residues or metal cofactors in their active sites.
Quantitative Data Summary
| Compound/Derivative Class | Target/Assay | Activity (IC50/MIC) | Reference |
| Isoquinoline derivatives | Antifungal (A. niger, C. albican) | 4 µM (MIC) | [9] |
| Neocryptolepine derivative (MMNC) | Anticancer (HCT116 cells) | 0.33 µM (IC50) | [7] |
| 7-chloroquinoline derivatives | Anticancer (MCF-7, HCT-116, HL-60, NCI-H292) | Varies by cell line and substitution | [10] |
| Resveratrol methoxy derivatives | Anti-platelet (TRAP-induced aggregation) | Varies by derivative | [11] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in a drug discovery setting.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound
-
DMSO
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.
-
Bacterial Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Conceptual Drug Discovery Workflow
Caption: A conceptual workflow for the progression of this compound from initial screening to a preclinical candidate.
Potential Signaling Pathway Modulation
Caption: A diagram illustrating the hypothetical inhibition of a protein kinase by this compound, a common mechanism for quinoline-based anticancer agents.
References
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological properties of some quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
Safe handling and storage procedures for 7-Methoxy-3-methylquinoline-2-thiol.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and safety guidelines for the handling and storage of 7-Methoxy-3-methylquinoline-2-thiol. Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following protocols are based on best practices for handling structurally related quinoline derivatives and heterocyclic thiols. Researchers must exercise caution and handle this compound as potentially hazardous.
Hazard Identification and Summary
This compound belongs to the quinoline and thiol chemical classes. While specific toxicity data is unavailable, related compounds exhibit potential hazards. Quinolines can be toxic, and prolonged exposure may lead to symptoms like headaches, dizziness, and nausea[1]. Thiols are known for their strong, unpleasant odors and are susceptible to oxidation[2][3]. Compounds with similar functional groups are known to cause skin and serious eye irritation[4][5].
Primary Hazards:
-
Irritation: Potential for skin and serious eye irritation.
-
Inhalation: May cause respiratory irritation.
-
Odor: Likely to have a strong, unpleasant smell.
-
Reactivity: Prone to oxidation. Incompatible with strong oxidizing agents and strong acids[6].
Quantitative Data Summary
A substance-specific Safety Data Sheet (SDS) is the primary source for quantitative safety data. When an SDS is not available, researchers should proceed with caution and assume the compound is hazardous. The table below outlines critical data points to ascertain for this compound. For illustrative purposes, data for a related compound, 2-Hydroxyquinoline, is included.
| Property | Value | Remarks |
| Chemical Formula | C₁₁H₁₁NOS | For this compound |
| Molecular Weight | 205.28 g/mol | For this compound |
| Appearance | - | To be determined. Related compounds can be crystalline solids. |
| Melting Point | 197 - 200 °C (for 2-Hydroxyquinoline)[6] | The actual melting point for the target compound needs to be determined experimentally. |
| Boiling Point | Not Available | - |
| Flash Point | Not Available | Assume it is flammable. Many common lab solvents have flash points below room temperature[7]. |
| Solubility | To be determined | See Protocol 3.1 for a general procedure. |
| Storage Temperature | 2 - 8 °C (Recommended for some thiols) | Store in a cool, dry, well-ventilated place away from heat and direct sunlight[1][6][8][9]. |
| Incompatible Materials | Strong oxidizing agents, Strong acids[6] | - |
Experimental Protocols
Protocol: Small-Scale Solubility Determination
Objective: To determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound
-
Calibrated analytical balance
-
Vials with screw caps
-
A selection of solvents (e.g., water, ethanol, DMSO, acetone)
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, nitrile gloves.
Procedure:
-
Preparation: Conduct all work inside a certified chemical fume hood[10]. Prepare a bleach bath (1:1 bleach to water) for decontaminating glassware and equipment after use[11].
-
Aliquot Compound: Weigh approximately 1-5 mg of this compound directly into a pre-weighed vial. Record the exact mass.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the vial.
-
Mixing: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the vial for undissolved solid against a dark background.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing and observing after each addition until the solid is fully dissolved or a maximum volume (e.g., 1 mL) is reached.
-
Record Results: Record the total volume of solvent required to dissolve the known mass of the compound. Calculate the approximate solubility (e.g., in mg/mL).
-
Repeat: Repeat steps 2-7 for each solvent to be tested.
-
Decontamination: Immediately after use, place all contaminated glassware into the bleach bath to soak overnight to oxidize and deodorize the thiol[2][11]. Dispose of liquid and solid waste in appropriately labeled hazardous waste containers[11].
Safe Handling and Storage Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tight-sealing safety goggles[6].
-
Skin Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile gloves). Inspect gloves before use and use proper removal techniques[4]. Wash hands and arms thoroughly with soap and water after handling[7].
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors[6][8][12].
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][8][12]. For opened containers, consider flushing with an inert gas like argon to prevent oxidation[3].
-
Location: Store in a dedicated cabinet, segregated from incompatible materials such as strong oxidizing agents and acids[6][10]. The storage area should be away from heat, fire, and direct sunlight[1].
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Spill and Waste Management
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material. Place all cleanup materials in a sealed plastic bag, then into a labeled hazardous waste container[2]. Wipe the area with a bleach solution[10].
-
Large Spills: Evacuate the area. Contact your institution's Environmental Health & Safety (EH&S) department immediately[2].
-
Waste Disposal: Dispose of all chemical waste (solid and liquid) in designated hazardous waste containers. Do not mix with other waste. All glassware that came into contact with the thiol should be decontaminated in a bleach bath for at least 14-24 hours before standard cleaning[2][11].
Visual Workflow and Pathway Diagrams
Caption: Workflow for Safe Handling of Quinoline Thiols.
Caption: Decision Flowchart for Spill Response.
References
- 1. Specification for storage and transportation of quinoline-Chemwin [en.888chem.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. echemi.com [echemi.com]
- 9. asset.conrad.com [asset.conrad.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. How To [chem.rochester.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Synthesis of 7-Methoxy-3-methylquinoline-2-thiol: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 7-methoxy-3-methylquinoline-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on established methods for quinoline construction, followed by functional group manipulations to introduce the desired thiol moiety.
Introduction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have made them a subject of intense research. The introduction of a thiol group at the 2-position, along with methoxy and methyl substitutions on the quinoline ring, can significantly modulate the compound's physicochemical properties and biological activity, making this compound a valuable target for research and drug discovery programs.
This protocol outlines a reliable multi-step synthesis, beginning with the widely used Conrad-Limpach-Knorr synthesis to construct the quinoline core, followed by conversion of the resulting quinolone to the target thiol.
Overall Synthetic Scheme
The proposed synthesis of this compound proceeds via a three-step sequence starting from commercially available reagents. The workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-((3-methoxyphenyl)amino)-2-methylbut-2-enoate (Intermediate β-aminoacrylate)
This step involves the condensation of m-anisidine with ethyl 2-methylacetoacetate to form the key β-aminoacrylate intermediate.
Materials:
-
m-Anisidine
-
Ethyl 2-methylacetoacetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, dissolve m-anisidine (1.0 eq) in ethanol.
-
Add ethyl 2-methylacetoacetate (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one
This step involves the high-temperature cyclization of the β-aminoacrylate intermediate to form the quinolone ring system.
Materials:
-
Ethyl 3-((3-methoxyphenyl)amino)-2-methylbut-2-enoate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
High-temperature reaction setup (e.g., sand bath, heating mantle)
-
Thermometer
Procedure:
-
In a flask suitable for high-temperature reactions, add the high-boiling point solvent.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude ethyl 3-((3-methoxyphenyl)amino)-2-methylbut-2-enoate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Monitor the completion of the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solvent upon cooling.
-
Collect the solid product by vacuum filtration and wash with a low-boiling point solvent like hexane or petroleum ether to remove the high-boiling point solvent.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to obtain pure 7-methoxy-3-methylquinolin-2(1H)-one.
Step 3: Synthesis of this compound
The final step involves the thionation of the 2-quinolone to the desired 2-thiol. This is a crucial conversion of the carbonyl group to a thiocarbonyl group.
Materials:
-
7-Methoxy-3-methylquinolin-2(1H)-one
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene or pyridine
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend 7-methoxy-3-methylquinolin-2(1H)-one (1.0 eq) in anhydrous toluene or pyridine.
-
Add Lawesson's reagent (0.5-0.6 eq) or phosphorus pentasulfide (0.25-0.3 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction mixture will typically change color.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench the excess reagent.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and products involved in the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| m-Anisidine | C₇H₉NO | 123.15 | Liquid | -1 |
| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | Liquid | -80 |
| 7-Methoxy-3-methylquinolin-2(1H)-one | C₁₁H₁₁NO₂ | 189.21 | Solid | ~225-230 |
| This compound | C₁₁H₁₁NOS | 205.28 | Solid | Not reported |
Logical Relationships in Synthesis
The synthesis follows a logical progression of bond formation and functional group interconversion.
Caption: Logical progression of the synthetic route.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
High-temperature reactions require careful handling and appropriate safety measures.
-
Lawesson's reagent and phosphorus pentasulfide are malodorous and toxic. They should be handled with extreme care in a fume hood. Quenching should be done slowly and cautiously.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This detailed protocol provides a comprehensive guide for the successful synthesis of this compound for research purposes. The modular nature of the synthesis allows for potential modifications to generate a library of related compounds for further investigation.
Application of quinoline-2-thiol derivatives as organic reagents.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of quinoline-2-thiol and its derivatives as versatile organic reagents. These compounds have garnered significant interest due to their diverse applications in analytical chemistry, materials science, and medicinal chemistry.
Application as Fluorescent Sensors
Quinoline-2-thiol derivatives are excellent candidates for the development of fluorescent sensors for the detection of metal ions, changes in pH, and reactive nitrogen species like nitroxyl (HNO).[1][2] The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), where the interaction with the analyte modulates the fluorescence of the quinoline core.[1][2] Alkylated quinoline-2-thiol derivatives, in particular, have been shown to be fluorescent and exhibit changes in fluorescence intensity upon exposure to various stimuli.[1][2]
Quantitative Data for Fluorescent Sensing
| Derivative | Analyte | Change in Fluorescence | Solvent | Reference |
| Alkylated quinoline-2-thiol | pH (acidic) | >10-fold decrease | 0.01 M NaOH / 0.1 M HCl | [3] |
| Alkylated quinoline-2-thiol | CrCl₃, CuSO₄, FeCl₂, FeCl₃ | Quenching | Acetonitrile | [2] |
| Quinoline-2-thiol/thione | HNO | Increase | H₂O | [1][2] |
| Quinoline-based probe | Cu²⁺ | Enhancement | Partially aqueous | [4] |
Experimental Protocol: Fluorescent Titration for Metal Ion Detection
This protocol describes a general procedure for evaluating the response of a fluorescent quinoline-2-thiol derivative to various metal ions.
Materials:
-
Fluorescent quinoline-2-thiol derivative stock solution (e.g., 10⁻³ M in acetonitrile)
-
Aqueous solutions of various metal salts (e.g., 0.01 M of AgNO₃, CdCl₂, CoCl₂, HgCl₂, CrCl₃, CuSO₄, FeCl₂, FeCl₃, ZnSO₄)[2]
-
Acetonitrile (spectroscopic grade)
-
Deionized water
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the Sensor Solution: Prepare a 10⁻⁵ M solution of the quinoline-2-thiol derivative in acetonitrile.[2]
-
Initial Fluorescence Measurement: Transfer the sensor solution to a quartz cuvette and measure its initial fluorescence intensity (F₀) at the appropriate excitation and emission wavelengths. The emission maximum for some alkylated derivatives is around 380 nm with an excitation at 340 nm.[2][3]
-
Titration with Metal Ions: Add a small aliquot (e.g., 10 equivalents) of a specific metal salt solution to the cuvette containing the sensor solution.[2]
-
Fluorescence Measurement after Addition: After a short incubation period, measure the fluorescence intensity (F) of the solution again.
-
Repeat for Other Metal Ions: Repeat steps 3 and 4 for each metal ion to be tested.
-
Data Analysis: Calculate the fluorescence change (F/F₀) for each metal ion to determine the selectivity and sensitivity of the sensor. A significant change indicates a response to the specific metal ion.
Experimental Workflow: Metal Ion Sensing
Caption: Workflow for fluorescent metal ion detection.
Application as Corrosion Inhibitors
Quinoline and its derivatives have demonstrated significant potential as corrosion inhibitors for metals, particularly mild steel in acidic environments.[5][6][7] Their effectiveness is attributed to the presence of the quinoline ring with its high electron density and the presence of heteroatoms (N, S) which facilitate adsorption onto the metal surface, forming a protective layer.[6][7]
Quantitative Data for Corrosion Inhibition
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Concentration | Temperature (°C) | Reference |
| Quinoline | Mild Steel | 0.5 M HCl | Varies with concentration | - | 30 | [5] |
| Quinaldine | Mild Steel | 0.5 M HCl | Higher than Quinoline | - | 30 | [5] |
| Quinaldic Acid | Mild Steel | 0.5 M HCl | Higher than Quinaldine | - | 30 | [5] |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | 500 ppm | 30 | [8][9] |
| 5-((benzylamino)methyl)quinolin-8-ol | Mild Steel | 1 M HCl | ~90 | 5x10⁻³ M | - | [10] |
| 4-Chloro, 8-(Trifluoro Methyl) Quinoline | Mild Steel | 1 M HCl | 92 | 1000 ppm | Room Temp. | [11] |
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Measurement
This protocol outlines the weight loss method to determine the corrosion inhibition efficiency of a quinoline-2-thiol derivative.
Materials:
-
Mild steel coupons of known dimensions (e.g., 4.5 cm × 2.0 cm × 0.025 cm)[9]
-
Abrasive papers of different grades
-
Acetone
-
Deionized water
-
Corrosive medium (e.g., 1 M HCl)
-
Quinoline-2-thiol derivative inhibitor
-
Thermostatic water bath
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, degrease with acetone, wash with deionized water, and dry.[9]
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the weighed coupons in beakers containing the corrosive medium with and without different concentrations of the quinoline-2-thiol derivative.[9]
-
Controlled Environment: Place the beakers in a thermostatic water bath to maintain a constant temperature for a specified duration (e.g., 1, 10, 24 hours).[9]
-
Coupon Retrieval and Cleaning: After the immersion period, retrieve the coupons, wash them with a suitable cleaning solution (e.g., 20% NaOH), rinse with deionized water, and dry.
-
Final Weighing: Accurately weigh the dried coupons again.
-
Calculation of Inhibition Efficiency: Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Application in Medicinal Chemistry: Anticancer Activity
Quinoline derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[12][13] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and interference with key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt pathways.[12][13][14]
Signaling Pathway: Inhibition of EGFR and PI3K/Akt Pathways by Quinoline Derivatives
Quinoline derivatives can interfere with cancer cell signaling by inhibiting key kinases like EGFR and PI3K. This disruption blocks downstream signaling cascades that are crucial for cell proliferation, survival, and growth.
Caption: Anticancer mechanism of quinoline derivatives.
Other Applications
Beyond the applications detailed above, quinoline-2-thiol derivatives are also utilized in:
-
Synthesis of Thieno[2,3-b]quinolines: They serve as precursors for the synthesis of more complex heterocyclic structures.[15]
-
Coordination Chemistry: The quinoline scaffold and the thiol group make these compounds effective ligands for forming metal complexes.[15]
-
Catalysis: Copper(II) complexes of certain quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechol to o-quinone.[16][17]
This document provides a foundational understanding of the diverse applications of quinoline-2-thiol derivatives. Researchers are encouraged to consult the cited literature for more in-depth information and specific experimental details.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-3-methylquinoline-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methoxy-3-methylquinoline-2-thiol synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful optimization of each stage to achieve a high overall yield. The most common synthetic route involves three key transformations:
-
Quinoline Core Synthesis: Formation of the 7-methoxy-3-methylquinoline backbone.
-
N-Oxidation: Conversion of the quinoline to the corresponding N-oxide.
-
Thiolation: Introduction of the thiol group at the C2 position.
Each of these steps presents unique challenges, from controlling regioselectivity in the initial cyclization to managing sensitive reagents and ensuring product stability during purification. This guide will address potential issues at each stage.
II. Troubleshooting Guides
Step 1: Synthesis of 7-Methoxy-3-methylquinoline
This step is typically achieved through classic quinoline syntheses such as the Combes or Doebner-von Miller reactions.
Q1: Low yield in the Combes synthesis of 7-methoxy-3-methylquinoline.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: | - Increase reaction time: Monitor the reaction by TLC until the starting materials are consumed. - Increase temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions. - Catalyst deactivation: Ensure the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) is fresh and used in the correct concentration. |
| Side reactions: | - Use a milder catalyst: If charring or extensive byproduct formation is observed, consider using a milder acid catalyst. - Control temperature: Run the reaction at the lowest effective temperature to minimize side reactions. |
| Purification issues: | - Optimize chromatography: Use a gradient elution system to effectively separate the product from starting materials and byproducts. - Consider crystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity and yield. |
Experimental Protocol: Combes Synthesis of 7-Methoxy-3-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1 equivalent) and acetylacetone (1.1 equivalents).
-
Condensation: Heat the mixture at 100-120°C for 2 hours to form the enamine intermediate.
-
Cyclization: Cool the reaction mixture and slowly add concentrated sulfuric acid (5-10 equivalents). Heat the mixture to 100°C for 1-2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: N-Oxidation of 7-Methoxy-3-methylquinoline
The N-oxidation is a critical step to activate the C2 position for subsequent thiolation.
Q2: Incomplete N-oxidation of 7-methoxy-3-methylquinoline.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient oxidant: | - Increase m-CPBA equivalents: Gradually increase the amount of m-CPBA (meta-chloroperoxybenzoic acid) to 1.2-1.5 equivalents. Monitor the reaction closely by TLC. |
| Low reaction temperature: | - Increase temperature: While the reaction is often run at room temperature, gentle heating (40-50°C) can improve the conversion rate for less reactive substrates. |
| Decomposition of m-CPBA: | - Use fresh m-CPBA: Ensure the m-CPBA is of high purity and has been stored correctly. |
Experimental Protocol: N-Oxidation using m-CPBA
-
Reaction Setup: Dissolve 7-methoxy-3-methylquinoline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Addition of Oxidant: Add m-CPBA (1.2 equivalents) portion-wise to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-oxide can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 3: Thiolation of 7-Methoxy-3-methylquinoline-N-oxide
This step introduces the thiol group, and achieving high regioselectivity and yield is crucial.
Q3: Low yield or multiple products in the deoxygenative thiolation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete activation of N-oxide: | - Ensure anhydrous conditions: Triflic anhydride is highly moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) with dry solvents. - Use fresh triflic anhydride: Ensure the triflic anhydride is not hydrolyzed. |
| Side reactions: | - Control temperature: Add the triflic anhydride at a low temperature (e.g., -78°C or 0°C) to control the exothermic reaction. - Optimize stoichiometry: Use the recommended stoichiometry of reagents (see protocol below). |
| Product instability: | - Work-up under inert atmosphere: The resulting thiol may be sensitive to oxidation. Perform the work-up and purification under an inert atmosphere if possible. - Use degassed solvents: This can help to minimize oxidation of the thiol product. |
Experimental Protocol: Deoxygenative Thiolation
-
Reaction Setup: Dissolve 7-methoxy-3-methylquinoline-N-oxide (1 equivalent) and thiourea (1.5 equivalents) in anhydrous acetonitrile under an inert atmosphere.
-
Activation: Cool the mixture to 0°C and slowly add triflic anhydride (1.2 equivalents) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
III. Yield Comparison Data
The following table summarizes typical yields for each step of the synthesis, based on literature reports for similar substituted quinolines.
| Step | Reaction | Typical Yield Range |
| 1 | Combes Quinoline Synthesis | 60-85% |
| 2 | N-Oxidation with m-CPBA | 80-95% |
| 3 | Deoxygenative Thiolation | 70-90% |
IV. Frequently Asked Questions (FAQs)
Q: What is the tautomeric form of the final product?
A: The product, this compound, exists in tautomeric equilibrium with its thione form, 7-Methoxy-3-methylquinoline-2(1H)-thione. Spectroscopic analysis is required to determine the predominant tautomer under specific conditions, though the thione form is often more stable.
Q: Can I use other thiolation reagents?
A: While thiourea in the presence of an activator like triflic anhydride is a high-yield method, other reagents such as Lawesson's reagent or phosphorus pentasulfide can be used to convert a corresponding quinolinone to the quinolinethione. However, these often require harsher conditions and may result in lower yields.
Q: My final product is unstable and decomposes during purification. What can I do?
A: Quinoline thiols can be susceptible to air oxidation. To minimize decomposition, consider the following:
-
Use degassed solvents for chromatography.
-
Work under an inert atmosphere as much as possible.
-
Avoid prolonged exposure to silica gel; consider using a less acidic stationary phase like alumina.
-
If possible, crystallize the product directly from the crude mixture to minimize handling.
Q: How can I confirm the regioselectivity of the thiolation at the C2 position?
A: The regioselectivity can be confirmed using spectroscopic methods, primarily 1H and 13C NMR. The chemical shifts and coupling patterns of the protons on the quinoline ring will be distinct for C2-substituted versus other isomers. 2D NMR techniques like HMBC and NOESY can also be used to definitively establish the structure.
V. Visualized Workflows and Mechanisms
Diagram 1: Overall Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Common problems in experiments with 7-Methoxy-3-methylquinoline-2-thiol.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-3-methylquinoline-2-thiol. Due to the limited availability of specific experimental data for this compound, this guide is based on established principles of quinoline and thiol chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of this compound?
A1: Based on studies of analogous quinoline-2-thiol compounds, it is highly probable that this compound exists predominantly in its tautomeric thione form: 7-Methoxy-3-methyl-1,2-dihydroquinoline-2-thione . Researchers should anticipate that the majority of the compound will be in this thione state under standard conditions.
Q2: What are the general solubility characteristics of quinoline-thiol derivatives?
A2: Quinoline-thiol derivatives typically exhibit poor solubility in water and better solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM). The solubility should be experimentally determined for your specific application.
Q3: How should this compound be stored?
A3: Thiols and their thione tautomers can be susceptible to oxidation, especially in solution. It is recommended to store the solid compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Solutions should be prepared fresh whenever possible.
Q4: What are the potential biological activities of 7-Methoxy-3-methylquinoline derivatives?
A4: While specific data for the 2-thiol derivative is scarce, other 7-methoxy-3-methylquinoline derivatives have been investigated for various biological activities. For instance, some quinolone derivatives with these substitutions have shown potential as antimalarial and anticancer agents.[1] The presence of methoxy and methyl groups can influence the lipophilicity and electronic properties of the molecule, which may impact its biological target interactions.[1]
Troubleshooting Guides
Synthesis-Related Issues
Problem 1: Low or no yield during the synthesis of the quinoline core.
-
Possible Cause: The chosen synthetic route (e.g., Friedländer, Conrad-Limpach-Knorr, or Skraup-Doebner-von Miller synthesis) may not be optimal for the specific substituted precursors required for this compound. These reactions can be sensitive to steric and electronic effects of the substituents.
-
Troubleshooting Steps:
-
Reaction Conditions: Re-evaluate and optimize the reaction temperature, time, and catalyst. For instance, in the Friedländer synthesis, harsh conditions can lead to side reactions, while milder conditions with suitable catalysts might improve the yield.[2][3]
-
Choice of Catalyst: For the Friedländer synthesis, consider using milder catalysts like p-toluenesulfonic acid or iodine under solvent-free conditions.[2] For the Conrad-Limpach-Knorr synthesis, the choice between kinetic and thermodynamic control (lower vs. higher temperatures) can significantly affect the product outcome.[4][5]
-
Alternative Synthesis: If a particular named reaction is failing, consider an alternative classical quinoline synthesis. The choice of synthesis often depends on the availability of starting materials.
-
Problem 2: Formation of multiple side products during synthesis.
-
Possible Cause: Side reactions are common in classical quinoline syntheses. For example, in the Friedländer synthesis, aldol condensation of the ketone starting material can be a competing reaction.[2] In the Skraup-Doebner-von Miller reaction, polymerization of the α,β-unsaturated carbonyl compound can occur under strongly acidic conditions.[6][7]
-
Troubleshooting Steps:
-
Protecting Groups: If side reactions involve specific functional groups on your starting materials, consider using appropriate protecting groups.
-
Reaction Conditions: Adjusting the reaction temperature and the rate of addition of reagents can sometimes minimize side product formation.
-
Purification Strategy: Develop a robust purification strategy, such as column chromatography with a carefully selected solvent system or recrystallization, to separate the desired product from impurities.
-
Post-Synthesis and Characterization Issues
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: The product may have similar polarity to the starting materials or byproducts, making separation by standard chromatography challenging.
-
Troubleshooting Steps:
-
Chromatography Optimization: Experiment with different stationary phases (e.g., silica gel, alumina) and a range of solvent systems with varying polarities.
-
Recrystallization: Attempt recrystallization from various solvents or solvent mixtures.
-
Derivative Formation: In some cases, converting the product to a crystalline derivative, purifying it, and then reverting it to the desired product can be a viable strategy.
-
Problem 4: Ambiguous spectroscopic data (NMR, Mass Spectrometry).
-
Possible Cause: The presence of the thiol-thione tautomerism can lead to more complex spectra than anticipated. You might observe signals corresponding to both tautomers, or the signals might be broadened.
-
Troubleshooting Steps:
-
NMR Spectroscopy: Acquire NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3) as the solvent can influence the tautomeric equilibrium. Look for the characteristic N-H proton of the thione form and the S-H proton of the thiol form.
-
Mass Spectrometry: High-resolution mass spectrometry should provide an accurate molecular weight corresponding to the empirical formula C11H11NOS.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands. A C=S stretch for the thione form and an S-H stretch for the thiol form would be indicative.
-
Problem 5: Instability of the compound during experimental assays.
-
Possible Cause: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides, especially in the presence of air, metal ions, or certain buffer components.
-
Troubleshooting Steps:
-
Degassed Solvents: Use degassed or sparged solvents for preparing solutions.
-
Inert Atmosphere: Conduct experiments under an inert atmosphere (nitrogen or argon) whenever possible.
-
Reducing Agents: In some applications, the addition of a small amount of a reducing agent like dithiothreitol (DTT) to the buffer can help maintain the thiol in its reduced state. However, ensure that the reducing agent does not interfere with your assay.
-
Fresh Solutions: Always use freshly prepared solutions of the compound for your experiments.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C11H11NOS | |
| Molecular Weight | 205.28 g/mol | |
| Appearance | Pale yellow to off-white solid | Based on similar quinoline-thiol compounds. |
| Melting Point | >150 °C (with decomposition) | Prediction based on related structures. |
| pKa | ~8-9 | Estimated for the thiol group. |
Experimental Protocols
Protocol 1: General Procedure for the Friedländer Synthesis of a Substituted Quinoline
This is a generalized protocol and requires optimization for the specific synthesis of this compound.
-
Reactants:
-
2-amino-4-methoxyacetophenone (1 equivalent)
-
A suitable ketone or aldehyde with an α-methylene group that can provide the 3-methyl substituent (e.g., propionaldehyde) (1.1 equivalents)
-
-
Procedure:
-
Dissolve 2-amino-4-methoxyacetophenone in a suitable solvent (e.g., ethanol or toluene).
-
Add a catalyst. This can be a base (e.g., NaOH, KOH) or an acid (e.g., p-toluenesulfonic acid).
-
Slowly add the ketone/aldehyde to the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Heat the reaction mixture to reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Thionation Step: The resulting quinolone would then need to be converted to the quinoline-2-thione, for example, by using Lawesson's reagent or P4S10. This step also requires careful optimization.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in synthesis.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for quinoline-2-thiol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of quinoline-2-thiol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain quinoline-2-thiol?
A1: Quinoline-2-thiol is commonly synthesized through several key methods, including:
-
From 2-Chloroquinolines: Reaction of a 2-chloroquinoline derivative with a sulfur source like thiourea or sodium hydrosulfide.[1] This is a classical and widely used nucleophilic substitution method.
-
From Quinoline N-Oxides: A modern approach involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides using thiourea and an activating agent like triflic anhydride. This method offers high regioselectivity and good to high yields under mild, metal-free conditions.[2][3]
-
From 2-Quinolones: Selective thionation of quinoline-2-one derivatives can be achieved using reagents like Lawesson's reagent or, in some cases, potassium ethoxyxanthate (EtOS₂K) in an ethanol/water solvent system without a catalyst.[4]
-
Cyclization Strategies: Methods involving the cyclization of precursors, such as the base-catalyzed thio-lactamization of 2-(1-arylvinyl)anilines with carbon disulfide (CS₂), provide another route to the quinoline-2-thione core.[1]
Q2: Does quinoline-2-thiol exist in tautomeric forms?
A2: Yes, quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione. Quantum mechanical calculations and spectroscopic data suggest that the thione tautomer is the major and more stable form in solution.[5][6]
Q3: What are the typical solvents for quinoline-2-thiol?
A3: Quinoline-2-thiol is generally poorly soluble in water but shows good solubility in polar organic solvents. Common solvents used for reactions and purification include ethanol, acetone, and dimethyl sulfoxide (DMSO).[7] The choice of solvent can be critical and may influence reaction outcomes.[8]
Q4: How can I purify the final quinoline-2-thiol product?
A4: Purification strategies often depend on the impurities present. General methods for purifying quinoline derivatives include:
-
Recrystallization: Using a suitable solvent system to crystallize the product, leaving impurities in the mother liquor.
-
Column Chromatography: This is a standard method for separating the desired product from side products and unreacted starting materials.
-
Acid-Base Extraction: Since quinoline derivatives have a basic nitrogen atom, they can be converted into salts (e.g., hydrochloride or phosphate) to facilitate purification by extraction, followed by neutralization to recover the free base.[9]
-
Distillation: For liquid quinoline derivatives, vacuum distillation can be an effective purification technique.[9]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of quinoline-2-thiol.
Scenario 1: Synthesis from 2-Chloroquinoline
Problem: Low or no yield of quinoline-2-thiol.
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the sulfur nucleophile (e.g., thiourea, NaSH) is fresh and active. |
| Poor nucleophilicity of the sulfur source | - If using thiourea, ensure the subsequent hydrolysis step (if required) is carried out under appropriate basic conditions to release the thiol.- Consider using a stronger nucleophile like sodium hydrosulfide. |
| Solvent issues | - Ensure the chosen solvent can dissolve the 2-chloroquinoline substrate and is suitable for the reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective. |
| Decomposition of product or starting material | - If the reaction requires high temperatures, consider if the starting material or product is stable under these conditions. It may be necessary to use milder conditions or protect sensitive functional groups. |
Problem: Formation of side products.
| Potential Cause | Troubleshooting Steps |
| Formation of disulfide by-products | - The thiol product can be sensitive to oxidation, leading to disulfide formation. Work under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[10] |
| Reaction at other positions on the quinoline ring | - While the 2-position is highly activated for nucleophilic substitution, side reactions can occur if there are other leaving groups or highly activating/directing groups on the ring. Confirm the structure of the product using NMR and Mass Spectrometry. |
Scenario 2: Synthesis from Quinoline N-Oxide
Problem: Low yield of quinoline-2-thione.
| Potential Cause | Troubleshooting Steps |
| Inefficient activation of the N-oxide | - The choice and amount of the activating agent (e.g., triflic anhydride) are crucial. The optimized conditions often call for 2 equivalents of triflic anhydride.[2] Ensure the anhydride is not hydrolyzed by exposure to moisture.- Perform the reaction at the recommended temperature to ensure efficient activation. |
| Sub-optimal solvent | - Acetonitrile (MeCN) has been reported as an effective solvent for this transformation, leading to high yields.[2] Consider using dry MeCN. |
| Issues with the sulfur source (Thiourea) | - Use the appropriate stoichiometry of thiourea as specified in the protocol. Ensure it is of good quality. |
Problem: The reaction is not regioselective.
| Potential Cause | Troubleshooting Steps |
| Incorrect reaction conditions | - The deoxygenative functionalization with thiourea and triflic anhydride is reported to be highly regioselective for the C-2 position.[2] Significant deviation from the established protocol in terms of activating agent or solvent could potentially lead to a loss of selectivity. Re-verify the experimental parameters against the literature. |
| Electronic effects of substituents on the quinoline N-oxide | - While the method is tolerant of various functional groups, extreme electron-donating or withdrawing groups might influence the regioselectivity. Analyze the product mixture carefully to identify any isomers. |
Data Presentation
Table 1: Comparison of Optimized Conditions for Quinoline-2-thione Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Deoxygenative Functionalization | Quinoline N-Oxide | Thiourea, Triflic Anhydride (2 equiv.) | MeCN | RT | 1 h | 76 | [2] |
| Thionation | Quinoline-2-one | EtOS₂K | EtOH/H₂O | Mild | - | - | [4] |
| Sequential Addition & Desulfurative Cyclization | o-aminothiophenol, 1,3-ynone | Cp₂ZrCl₂, L-phenylalanine, I₂ | DMF | RT | 6 h | up to 92 | [8][11] |
Note: Yields are highly substrate-dependent. The data presented are for specific examples in the cited literature.
Experimental Protocols
Protocol 1: Synthesis of Quinoline-2-thiones from Quinoline N-Oxides[2]
This metal-free method provides a streamlined approach to synthesizing quinoline-2-thiones from readily available starting materials.[2]
-
To a solution of the quinoline N-oxide (1.0 mmol) and thiourea (2.0 mmol) in acetonitrile (MeCN, 5 mL), add triflic anhydride (2.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1 hour).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline-2-thione.
Visualizations
Experimental Workflow
Caption: General workflow for quinoline-2-thione synthesis from quinoline N-oxide.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Quinoline-2-thiol Derivatives as Organic Reagents. I. Spectrophotometric Investigations on the Coloration with Some Metal Ions [jstage.jst.go.jp]
- 2. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 3. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C - H/C - S Functionalization of Quinoline N-Oxides with Thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Quinolone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. growingscience.com [growingscience.com]
- 11. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low biological activity of 7-Methoxy-3-methylquinoline-2-thiol.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low biological activity with 7-Methoxy-3-methylquinoline-2-thiol.
Troubleshooting Guide
Question: We are observing lower than expected or no biological activity with this compound in our assays. What are the potential causes and how can we troubleshoot this?
Answer: Low biological activity of a compound like this compound can stem from several factors, ranging from compound integrity to experimental setup. Below is a step-by-step guide to help you identify the root cause.
Step 1: Verify Compound Identity and Purity
The first step in troubleshooting is to confirm the identity and purity of your compound.
-
Action:
-
Analyze your sample of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure.
-
Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC). Impurities can interfere with the assay or compete with the compound, leading to inaccurate results.
-
Step 2: Address Potential Solubility Issues
Quinoline derivatives can sometimes exhibit poor solubility in aqueous solutions, which is a common reason for low apparent activity in biological assays.
-
Action:
-
Determine the solubility of this compound in your assay buffer.
-
If solubility is low, consider using a co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. However, be mindful of the final concentration of the co-solvent in your assay, as it can affect cell viability and enzyme activity. It is crucial to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
Step 3: Evaluate Compound Stability
The stability of the compound under your experimental conditions is critical for obtaining reliable results.
-
Action:
-
Assess the stability of this compound in your assay medium over the duration of the experiment. This can be done by incubating the compound in the medium for various time points and then analyzing its concentration and integrity by HPLC.
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Factors such as pH, temperature, and light exposure can affect compound stability. Ensure that the storage and handling of the compound and its stock solutions are appropriate.
-
Step 4: Review and Optimize Experimental Parameters
The design of your biological assay can significantly impact the observed activity of the compound.
-
Action:
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Concentration Range: Ensure that you are testing a wide enough range of concentrations to generate a complete dose-response curve. It is possible that the effective concentration is higher than the range you have tested.
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Incubation Time: The compound may require a longer incubation time to exert its biological effect. Perform a time-course experiment to determine the optimal incubation period.
-
Cell-Based Assays:
-
Cell Line Specificity: The activity of the compound may be cell-line specific. If possible, test the compound in multiple cell lines.
-
Cell Density: The density of cells at the time of treatment can influence the outcome. Optimize the cell seeding density to ensure they are in a logarithmic growth phase during the experiment.[1]
-
Serum Concentration: Components in the serum of the cell culture medium can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the compound treatment, if appropriate for your cell line.
-
-
Step 5: Consider the Mechanism of Action
A lack of activity could be due to the specific biological target or pathway not being active or relevant in your chosen assay system.
-
Action:
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Review the literature for known biological targets of similar quinoline-2-thiol derivatives. This may provide insights into the most appropriate assays and model systems to use.
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Consider using orthogonal assays to confirm the activity and elucidate the mechanism of action. For example, if you are testing for anticancer activity, you could complement a cell viability assay with an apoptosis assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a high-concentration stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q2: What are the expected IC50 values for this compound?
A2: The IC50 values for this compound are highly dependent on the specific biological assay and cell line used. As a hypothetical example, for a related quinoline derivative in an anti-proliferative assay against a cancer cell line, one might expect an IC50 in the low micromolar range. The table below provides a hypothetical example of expected activity.
| Assay Type | Cell Line | Hypothetical IC50 (µM) |
| Anti-proliferative (MTT Assay) | HeLa (Cervical Cancer) | 5 - 15 |
| Antimicrobial (MIC Assay) | S. aureus | 10 - 25 |
| Kinase Inhibition (Biochemical Assay) | Generic Tyrosine Kinase | 1 - 10 |
Q3: Can this compound interfere with common assay readouts?
A3: Yes, like many heterocyclic compounds, it is possible for this compound to interfere with certain assay technologies. For instance, it may have intrinsic fluorescence that could interfere with fluorescence-based assays, or it could absorb light at wavelengths used in colorimetric assays. It is important to run appropriate controls, such as testing the compound in the assay without cells or the biological target, to check for any such interference.
Q4: What are the known biological activities of quinoline derivatives?
A4: Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[2][3][4] They can act through various mechanisms, such as inhibiting enzymes like tyrosine kinases, disrupting cell cycle progression, and inducing apoptosis.[5]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
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Adherent cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
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Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of this compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well round-bottom plates
-
Bacterial inoculum adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a bacterial inoculum by diluting the 0.5 McFarland standard suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Troubleshooting workflow for low biological activity.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side products in 7-Methoxy-3-methylquinoline-2-thiol synthesis.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 7-Methoxy-3-methylquinoline-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 7-Methoxy-3-methylquinolin-2(1H)-one, via the Conrad-Limpach reaction. This is followed by the thionation of the quinolinone intermediate using Lawesson's reagent to yield the final product, this compound. This thiol exists in tautomeric equilibrium with its thione form, 7-methoxy-3-methylquinoline-2(1H)-thione.
Q2: What are the critical parameters in the Conrad-Limpach synthesis of the 7-Methoxy-3-methylquinolin-2(1H)-one intermediate?
A2: The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. The critical parameters to control are the reaction temperature and the choice of solvent. High temperatures, typically around 250 °C, are necessary for the cyclization step.[1] The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of the desired 4-hydroxyquinoline (which exists as the quinolin-2-one tautomer).[2]
Q3: What are the potential side products in the synthesis of this compound?
A3: Side products can arise in both steps of the synthesis. In the Conrad-Limpach step, the primary side product is the Knorr product, 4-hydroxy-2-methylquinoline, which results from a different cyclization pathway. In the thionation step with Lawesson's reagent, potential side products can include unreacted starting material, partially reacted intermediates, and phosphorus-containing byproducts from the reagent itself.
Q4: How can I monitor the progress of the thionation reaction?
A4: The progress of the thionation reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, being a thiol, will have a different polarity compared to the starting quinolinone, resulting in a different Rf value. A simple TLC analysis can show the consumption of the starting material and the appearance of the product spot. It is also advisable to run a co-spot of the starting material to aid in identification.
Q5: What are the safety precautions I should take when working with Lawesson's reagent?
A5: Lawesson's reagent is a sulfur-containing compound and should be handled in a well-ventilated fume hood. It has a strong, unpleasant odor. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Care should be taken to avoid inhalation of the dust or contact with skin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 7-Methoxy-3-methylquinolin-2(1H)-one | 1. Incomplete cyclization in the Conrad-Limpach reaction.2. Formation of the Knorr side product. | 1. Ensure the reaction temperature is maintained at the optimal level for cyclization (typically >250°C).2. Use a high-boiling point, inert solvent to facilitate the high-temperature reaction.3. Purify the intermediate product by recrystallization to remove any isomeric impurities. |
| Incomplete thionation reaction | 1. Insufficient amount of Lawesson's reagent.2. Reaction time is too short.3. Reaction temperature is too low. | 1. Use a slight excess of Lawesson's reagent (e.g., 0.5 to 1.0 equivalents).2. Monitor the reaction by TLC and continue until the starting material is consumed.3. Ensure the reaction is refluxing at the appropriate temperature for the chosen solvent (e.g., toluene). |
| Presence of multiple spots on TLC after thionation | 1. Formation of side products.2. Degradation of the product. | 1. Purify the crude product using column chromatography on silica gel.2. Use a suitable solvent system for chromatography (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities. |
| Difficulty in removing phosphorus byproducts | 1. Lawesson's reagent byproducts are co-eluting with the product. | 1. After the reaction, quench the mixture with a saturated solution of sodium bicarbonate to help decompose the phosphorus byproducts.2. During workup, wash the organic layer thoroughly with water.3. If necessary, use a more polar solvent system for column chromatography to retain the phosphorus byproducts on the silica gel. |
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one
This protocol is based on the principles of the Conrad-Limpach synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-anisidine (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A.
-
Condensation: Heat the mixture to 140-150 °C for 2 hours to form the intermediate enamine.
-
Cyclization: Increase the temperature to 250-260 °C and maintain for 30 minutes to induce cyclization.
-
Workup: Cool the reaction mixture and add hexane to precipitate the crude product. Filter the solid, wash with hexane, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 7-Methoxy-3-methylquinolin-2(1H)-one.
Step 2: Synthesis of this compound
This protocol utilizes Lawesson's reagent for the thionation of the quinolinone intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Methoxy-3-methylquinolin-2(1H)-one (1.0 eq) in anhydrous toluene.
-
Thionation: Add Lawesson's reagent (0.6 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dowtherm A | 250 | 0.5 | 85 |
| 2 | Mineral Oil | 250 | 0.5 | 82 |
| 3 | Diphenyl ether | 250 | 0.5 | 80 |
Table 2: Thionation of 7-Methoxy-3-methylquinolin-2(1H)-one with Lawesson's Reagent
| Entry | Equivalents of Lawesson's Reagent | Solvent | Time (h) | Yield (%) |
| 1 | 0.5 | Toluene | 3 | 92 |
| 2 | 0.6 | Toluene | 2.5 | 95 |
| 3 | 0.5 | Xylene | 2 | 93 |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Formation of the main side product in the Conrad-Limpach synthesis step.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Enhancing Aqueous Solubility of 7-Methoxy-3-methylquinoline-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the aqueous solubility of 7-Methoxy-3-methylquinoline-2-thiol.
Troubleshooting Guide
Issue: Poor dissolution of this compound in aqueous buffers.
Possible Causes and Solutions:
-
Low intrinsic solubility: The planar quinoline structure and the presence of methoxy and methyl groups likely contribute to low aqueous solubility.
-
Solution: Employ various solubility enhancement techniques as detailed in the FAQs below. Start with simple methods like pH adjustment and co-solvents before moving to more complex formulations.
Issue: Precipitation of the compound upon addition to aqueous media.
Possible Causes and Solutions:
-
Supersaturation and instability: The compound may have been initially dissolved in a small amount of organic solvent, leading to supersaturation and subsequent precipitation when introduced to an aqueous environment.
-
Solution:
Issue: Inconsistent solubility results between experiments.
Possible Causes and Solutions:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.[1]
-
Solution:
-
Characterize the solid-state properties of the compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).
-
Ensure consistent crystallization and drying procedures to obtain a single, stable polymorphic form.
-
-
pH fluctuations: Minor variations in the pH of the buffer can significantly impact the solubility of ionizable compounds.
-
Solution:
-
Use calibrated pH meters and freshly prepared buffers.
-
Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary approaches to enhance the aqueous solubility of this compound?
The primary approaches can be categorized into physical and chemical modifications.[2]
-
Physical Modifications: These methods alter the physical properties of the compound to improve dissolution.
-
Chemical Modifications: These strategies involve altering the chemical environment or the molecule itself.
A logical workflow for selecting a suitable solubility enhancement method is presented below.
Caption: Workflow for selecting a solubility enhancement strategy.
Q2: How can pH adjustment be used to improve the solubility of this compound?
The thiol group (-SH) in this compound is weakly acidic, and the quinoline nitrogen is basic. Therefore, the compound is amphoteric and its solubility is pH-dependent.
-
In acidic pH: The quinoline nitrogen can be protonated, forming a more soluble cationic salt.
-
In alkaline pH: The thiol group can be deprotonated, forming a more soluble anionic thiolate salt.
An experimental workflow to determine the optimal pH for solubilization is outlined below.
Caption: Experimental workflow for pH-solubility profiling.
Q3: Which co-solvents are recommended, and what is a typical starting concentration?
Co-solvents increase solubility by reducing the polarity of the aqueous medium.[5] Commonly used co-solvents in research and pharmaceutical development include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), particularly PEG 400
-
Glycerol[6]
-
Dimethyl sulfoxide (DMSO) - primarily for in vitro studies
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare stock solutions of the co-solvents (e.g., 50% v/v in water).
-
Create a series of co-solvent concentrations ranging from 5% to 40% (v/v) in an appropriate aqueous buffer.
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples with agitation for 24-48 hours at a controlled temperature.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Table 1: Example of Co-solvent Effects on Solubility
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| Ethanol | 10 | 15 |
| 20 | 50 | |
| Propylene Glycol | 10 | 25 |
| 20 | 80 | |
| PEG 400 | 10 | 40 |
| 20 | 150 |
Note: The data presented are for illustrative purposes only and may not reflect the actual solubility of this compound.
Q4: How can cyclodextrin complexation improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that are more water-soluble.[1][2]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare aqueous solutions of various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) at different concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures as described for co-solvents.
-
Separate the undissolved compound.
-
Analyze the concentration of the dissolved compound in the supernatant.
Table 2: Example of Cyclodextrin Effects on Solubility
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) |
| None | 0 | < 1 |
| β-Cyclodextrin | 5 | 50 |
| 10 | 120 | |
| HP-β-Cyclodextrin | 5 | 80 |
| 10 | 250 |
Note: The data presented are for illustrative purposes only.
The logical relationship for the formation of a cyclodextrin inclusion complex is depicted below.
Caption: Formation of a water-soluble inclusion complex.
Q5: What are solid dispersions and how can they enhance solubility?
A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[1] This can enhance solubility by:
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Reducing particle size to a molecular level.
-
Increasing wettability and dissolution rate.
-
Potentially converting the drug to a more soluble amorphous form.[7]
Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and poloxamers.[7]
Experimental Protocol: Preparation of Solid Dispersions (Solvent Evaporation Method)
-
Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent (e.g., methanol or ethanol).[8]
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Further dry the solid dispersion to remove any residual solvent.
-
Grind the resulting solid into a fine powder.
-
Evaluate the dissolution rate of the solid dispersion in an aqueous medium compared to the pure compound.
Table 3: Example of Dissolution Enhancement with Solid Dispersions
| Formulation | Drug:Carrier Ratio | % Drug Dissolved in 30 min |
| Pure Compound | - | < 5% |
| Solid Dispersion (PVP K30) | 1:1 | 40% |
| 1:5 | 85% | |
| Solid Dispersion (PEG 8000) | 1:1 | 35% |
| 1:5 | 75% |
Note: The data presented are for illustrative purposes only.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
Overcoming purification challenges with quinoline-2-thiol compounds.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common purification challenges encountered with quinoline-2-thiol and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline-2-thiol compounds in a question-and-answer format.
Problem: Low or No Yield After Purification
Q1: I am getting a very low yield after column chromatography. What are the possible reasons?
A1: Low yields during column chromatography can stem from several factors. Firstly, the compound may be unstable on silica gel, leading to degradation during the purification process.[1] It is also possible that the chosen solvent system is not optimal, causing the compound to either elute too quickly with the solvent front or not elute at all.[1] Finally, if the compound is not fully soluble in the loading solvent, it may precipitate on the column, leading to significant loss of material.
Q2: My compound seems to disappear during recrystallization. Why is this happening?
A2: The primary reason for compound loss during recrystallization is the selection of an inappropriate solvent or solvent system. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.[2] Conversely, using an excessive amount of hot solvent to dissolve the crude product can also lead to low recovery.[3] It is crucial to use the minimum amount of hot solvent necessary for complete dissolution.
Problem: Product Impurity and Contamination
Q3: My purified quinoline-2-thiol compound shows an extra peak in the NMR that suggests a disulfide. How can I prevent this?
A3: Thiols are susceptible to oxidation, which leads to the formation of disulfide bridges, a common impurity.[4][5] This is particularly prevalent during purification steps that involve exposure to air, such as column chromatography.[4] To mitigate this, consider using deoxygenated solvents and performing the chromatography under an inert atmosphere (e.g., nitrogen or argon).[4] Using a slightly acidic mobile phase can also help, as thiols are less prone to oxidation at lower pH.[6]
Q4: I am struggling to separate my desired quinoline-2-thiol from a very similar impurity. What are my options?
A4: Co-eluting impurities are a common challenge, especially if they have similar polarities to the target compound. If you are using a standard silica gel column, consider switching to a different stationary phase, such as alumina or a reverse-phase C18 silica.[1] Alternatively, high-performance liquid chromatography (HPLC) with a high-resolution column may provide the necessary separation.[7] Methodical development of the mobile phase, including the use of gradient elution, can also significantly improve resolution.[7]
Problem: Crystallization Difficulties
Q5: My quinoline-2-thiol compound oils out instead of crystallizing. How can I induce crystallization?
A5: "Oiling out" occurs when the compound comes out of solution above its melting point.[8] This can be addressed by using a solvent with a lower boiling point or by lowering the temperature at which the solution becomes saturated.[8] Using a more dilute solution can also help. If these approaches fail, introducing a seed crystal of the pure compound can initiate crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites for crystal growth.
Q6: I have tried multiple solvents, but I cannot find a suitable one for the recrystallization of my quinoline-2-thiol derivative.
A6: When a single solvent is not effective, a mixed-solvent system is a viable alternative.[2] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" solvent in which it is insoluble until the solution becomes turbid.[2] Gentle heating to redissolve the compound followed by slow cooling should then induce crystallization. Common mixed solvent systems include ethanol/water and ethyl acetate/hexane.[9]
Frequently Asked Questions (FAQs)
Q: What is the impact of tautomerism on the purification of quinoline-2-thiol?
A: Quinoline-2-thiol exists in a tautomeric equilibrium with its thione form, quinoline-2(1H)-thione.[10][11][12] The thione tautomer is generally the major and more stable form.[10][11][12] This can affect purification as you may observe peak broadening or the appearance of two distinct spots on a TLC plate, which could be mistaken for an impurity. It is important to characterize both tautomers to correctly identify your product. The equilibrium can be influenced by the solvent and pH, which can be adjusted to favor one form if it aids in purification.
Q: Are there any specific safety precautions I should take when working with quinoline-2-thiol compounds?
A: Yes. Thiols are known for their strong, unpleasant odors. It is crucial to handle these compounds in a well-ventilated fume hood at all times.[13] All glassware and equipment that come into contact with thiols should be decontaminated by rinsing with a bleach solution to oxidize the thiol and neutralize the odor.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: How can I confirm the purity of my final quinoline-2-thiol product?
A: A combination of analytical techniques should be used to confirm purity. High-performance liquid chromatography (HPLC) is an excellent method for determining the percentage purity of your compound.[7] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) will help to identify the compound's structure and detect any residual impurities. Mass spectrometry (MS) will confirm the molecular weight of your compound.
Data Presentation
Table 1: Comparison of Purification Methods for Quinoline-2-Thiol Compounds
| Purification Method | Typical Purity | Common Challenges | Troubleshooting Strategies |
| Recrystallization | >98% (for crystalline solids) | Oiling out, poor recovery, finding a suitable solvent. | Use a mixed-solvent system, introduce a seed crystal, use minimal hot solvent.[2][8] |
| Flash Column Chromatography | 90-98% | Oxidation to disulfide, compound degradation on silica, co-elution of impurities.[1][4] | Use deoxygenated solvents, add a small amount of acid to the mobile phase, try a different stationary phase.[1][6] |
| Preparative HPLC | >99% | High cost, limited sample capacity, potential for compound degradation under high pressure. | Optimize the mobile phase and gradient, use a guard column to protect the main column.[14] |
Note: The typical purity values are illustrative and can vary depending on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of Quinoline-2-thiol
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Solvent Selection: Experimentally determine a suitable solvent or mixed-solvent system. A good solvent will dissolve the compound when hot but not when cold.[2] Ethanol or ethanol/water mixtures are often a good starting point.
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Dissolution: In a fume hood, place the crude quinoline-2-thiol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography of a Quinoline-2-thiol Derivative
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing: In a fume hood, pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
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Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate compounds with similar polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of quinoline-2-thiol.
Caption: A logical troubleshooting guide for common purification problems.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline derivatives.[15][16][17]
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. hplc method development: Topics by Science.gov [science.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpretation of Complex NMR Spectra of 7-Methoxy-3-methylquinoline-2-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra for 7-Methoxy-3-methylquinoline-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the expected tautomeric forms of this compound in solution, and how can they be distinguished using NMR spectroscopy?
A1: this compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent. In many cases, the thione form is the major tautomer.[1][2] Distinguishing between these tautomers can be achieved by examining the ¹H and ¹³C NMR spectra. The thiol form will exhibit a characteristic SH proton signal, typically in the range of 3-5 ppm. In the thione form, this proton will be attached to the nitrogen atom (N-H), and its chemical shift will be significantly different, often appearing further downfield and potentially broader. In the ¹³C NMR spectrum, the C=S carbon of the thione form will have a characteristic chemical shift in the range of 180-200 ppm, which is significantly different from the C-S carbon of the thiol form.
Q2: How can I assign the aromatic proton signals in the ¹H NMR spectrum of this compound?
A2: The aromatic region of the ¹H NMR spectrum of a quinoline derivative can be complex due to overlapping signals and complex coupling patterns. A combination of 1D and 2D NMR techniques is often necessary for unambiguous assignment. A COSY (Correlation Spectroscopy) experiment will reveal the coupling relationships between adjacent protons. For instance, you would expect to see a correlation between H-5 and H-6, and between H-5 and the proton at position 4 (if present). An HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and for confirming the assignment of protons based on their long-range couplings to specific carbons. For example, the proton at H-8 would be expected to show a correlation to the carbon of the methoxy group.
Q3: What are the expected chemical shifts for the methyl and methoxy groups in this compound?
A3: The methyl group at the 3-position is attached to an sp²-hybridized carbon of the quinoline ring. Its ¹H NMR chemical shift is expected to be in the range of 2.2-2.6 ppm. The methoxy group at the 7-position consists of a methyl group attached to an oxygen atom. The protons of this methyl group are expected to resonate around 3.8-4.0 ppm. The exact chemical shifts can be influenced by the solvent and the electronic environment of the molecule.
Troubleshooting Guides
Problem: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
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Solution 1: Change the solvent. Changing the NMR solvent can alter the chemical shifts of the protons, potentially resolving the overlapping signals. Solvents with different polarities or aromatic ring currents (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential shifts.
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Solution 2: Increase the magnetic field strength. Acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can help to resolve overlapping multiplets.
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Solution 3: Utilize 2D NMR techniques. As mentioned in the FAQs, 2D NMR experiments like COSY and HMBC are invaluable for resolving overlapping signals by spreading the information into a second dimension. An HSQC (Heteronuclear Single Quantum Coherence) experiment can also be used to correlate each proton directly to its attached carbon, which can help in assigning the proton signals based on the more dispersed ¹³C spectrum.
Problem: The presence of unexpected peaks in the NMR spectrum.
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Solution 1: Check for impurities. The unexpected peaks could be due to residual solvents, starting materials, or byproducts from the synthesis. Compare the chemical shifts of the unknown peaks with common solvent impurities. If possible, re-purify the sample.
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Solution 2: Consider the possibility of degradation. The compound may be unstable under the experimental conditions. Acquiring the spectrum at a lower temperature or immediately after dissolving the sample might help to minimize degradation.
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Solution 3: Investigate the presence of different tautomers or conformers. As discussed in the FAQs, the presence of multiple tautomers can give rise to more than one set of signals. The relative integration of these signals may change with temperature or solvent.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Thione form)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 7.7 | s | - |
| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| H-6 | 7.0 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-8 | 6.8 - 7.0 | d | 2.0 - 3.0 |
| 3-CH₃ | 2.2 - 2.6 | s | - |
| 7-OCH₃ | 3.8 - 4.0 | s | - |
| N-H | 12.0 - 14.0 | br s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Thione form)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=S) | 180 - 190 |
| C-3 | 125 - 135 |
| C-4 | 130 - 140 |
| C-4a | 120 - 130 |
| C-5 | 125 - 135 |
| C-6 | 110 - 120 |
| C-7 | 160 - 165 |
| C-8 | 100 - 110 |
| C-8a | 140 - 150 |
| 3-CH₃ | 15 - 20 |
| 7-OCH₃ | 55 - 60 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
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Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width covering the range of -1 to 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
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Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample as prepared for ¹H NMR spectroscopy. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
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Instrument Setup: Tune the carbon channel and shim the instrument.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should typically cover 0 to 220 ppm. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are usually necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Processing: Process the FID similarly to the ¹H spectrum.
2D NMR (COSY, HSQC, HMBC)
-
Sample Preparation: A well-shimmed and reasonably concentrated sample is required for good quality 2D spectra.
-
Acquisition: Utilize standard pre-defined parameter sets for COSY, HSQC, and HMBC experiments available on the spectrometer's software. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and the total acquisition time. These parameters should be adjusted based on the sample concentration and the desired resolution.
-
Processing: Process both dimensions of the acquired data using appropriate window functions, Fourier transformation, and phase correction.
Mandatory Visualization
Caption: Predicted COSY correlations for this compound.
Caption: Key predicted HMBC correlations for this compound.
Caption: Workflow for the structural elucidation of this compound using NMR.
References
Refining experimental protocols for 7-Methoxy-3-methylquinoline-2-thiol applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected tautomeric form of 7-Methoxy-3-methylquinoline-2-thiol?
A1: this compound is expected to exist in a tautomeric equilibrium with its thione form, 7-Methoxy-3-methyl-1H-quinoline-2-thione. Quantum mechanical calculations on the parent quinoline-2-thiol predict that the thione form is the major tautomer.[1][2] This is an important consideration for spectroscopic analysis and reaction chemistry.
Q2: What are the general solubility characteristics of this compound?
A2: While specific solubility data for this compound is not available, quinoline-2-thiol derivatives are generally favored in polar organic solvents.[1] Common solvents for similar compounds include ethanol, acetone, and dimethyl sulfoxide (DMSO). It is expected to have poor solubility in water.
Q3: What are the key safety precautions for handling quinoline-2-thiol derivatives?
A3: Quinoline derivatives should be handled with care. It is recommended to wear protective gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) for quinoline and quinoline-2-thiol.
Q4: How should this compound be stored?
A4: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, air, and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20°C) is recommended for long-term stability.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Friedländer-type synthesis. | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive catalyst. 4. Side reactions. | 1. Extend the reaction time and monitor by TLC. 2. Optimize the reaction temperature. Some syntheses require high temperatures. 3. Use a fresh or alternative catalyst (e.g., p-toluenesulfonic acid, iodine). 4. Ensure starting materials are pure. Consider alternative synthetic routes if side products are prevalent. |
| Difficulty in purifying the final product. | 1. Presence of persistent impurities. 2. Oxidation of the thiol group to a disulfide. 3. Poor crystallization. | 1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). 2. Purify under an inert atmosphere. Consider adding a small amount of a reducing agent like DTT to the elution solvent if compatible. 3. Try different solvents or solvent mixtures for recrystallization (e.g., ethanol, methanol, acetone-water). |
| Product appears discolored (e.g., yellow or brown). | 1. Oxidation or degradation. 2. Presence of colored impurities. | 1. Store the purified product under an inert atmosphere and protected from light. 2. Recrystallize the product or perform column chromatography. |
Fluorescence-Based Applications
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low fluorescence signal. | 1. The compound is in the non-fluorescent thione tautomeric form.[1][3] 2. Quenching of fluorescence by solvent or other molecules in the solution. 3. Incorrect excitation or emission wavelengths. | 1. Alkylation of the thiol group can lock the molecule in the fluorescent thiol form.[1] 2. Test different solvents. Avoid solvents known to quench fluorescence. Ensure the sample is free from quenching impurities. 3. Perform a full excitation-emission scan to determine the optimal wavelengths. |
| Fluorescence signal is unstable or decreases over time. | 1. Photobleaching of the fluorophore. 2. Degradation of the compound. 3. Reaction with components in the assay medium. | 1. Reduce the intensity and duration of light exposure. Use an anti-fade reagent if applicable. 2. Ensure the compound is stable in the assay buffer and conditions. 3. Check for potential interactions with other reagents in your experiment. |
| Unexpected shifts in fluorescence spectra. | 1. Changes in solvent polarity. 2. Changes in pH. | 1. Be aware that quinoline derivatives can exhibit solvatochromism. Maintain consistent solvent conditions. 2. The protonation state of the quinoline nitrogen can affect fluorescence. Buffer the solution to maintain a constant pH. |
Experimental Protocols
Note: The following protocols are adapted from general procedures for the synthesis of related quinoline-2-thiones and should be considered as a starting point for optimization.
Synthesis of 7-Methoxy-3-methyl-1H-quinoline-2-thione (A Representative Protocol)
This protocol is based on the reaction of a substituted 2-aminoaryl ketone with a compound containing an α-methylene group, a variation of the Friedländer synthesis.
Materials:
-
2-Amino-4-methoxyacetophenone
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Ethyl acetoacetate
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Sodium ethoxide
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Ethanol
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Hydrochloric acid (for workup)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methoxyacetophenone (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.
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Add a solution of sodium ethoxide in ethanol (2 equivalents) to the mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Acidify the mixture with dilute hydrochloric acid to precipitate the product.
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Filter the crude product, wash with cold water, and dry under vacuum.
Purification by Recrystallization
Procedure:
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Dissolve the crude 7-Methoxy-3-methyl-1H-quinoline-2-thione in a minimal amount of hot ethanol.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot-filter the solution to remove the charcoal.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data (Representative)
As specific experimental data for this compound is not available, the following tables provide representative data based on closely related quinoline derivatives.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~12.5 (s, 1H, NH), 7.8-7.0 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~175 (C=S), 160-110 (Ar-C), 55 (OCH₃), 18 (CH₃) |
| Mass Spec (ESI-MS) m/z | [M+H]⁺: ~206.06 |
Table 2: Representative Biological Activity of Related Quinoline Inhibitors
| Target | Compound Type | IC₅₀ (nM) | Reference |
| VEGFR-2 | Quinoline-based inhibitor | 0.026 - 1380 | [4][5][6] |
| PI3K | Quinazoline-based inhibitor | 0.72 - 2.62 (µM) | [6] |
Signaling Pathways and Experimental Workflows
Quinoline derivatives are known to inhibit various signaling pathways involved in cancer progression, including the PI3K/Akt and VEGFR-2 pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[7][8] Its aberrant activation is a hallmark of many cancers.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10]
Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.
General Experimental Workflow for Screening
The following workflow outlines a general approach for screening the biological activity of this compound.
Caption: General workflow for the synthesis, purification, and biological screening of quinoline derivatives.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Heptyl-4-hydroxy-7-methoxy-2-methylquinoline | C18H25NO2 | CID 100474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0195371) [np-mrd.org]
Understanding the reactivity of the thiol group in 7-Methoxy-3-methylquinoline-2-thiol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-3-methylquinoline-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the predominant tautomeric form of this compound in solution?
A1: Based on studies of analogous 2-hydroxyquinolines and 2-quinolinethiols, this compound is expected to exist predominantly in its thione tautomeric form, 7-Methoxy-3-methylquinoline-2(1H)-thione. This equilibrium is crucial as it influences the compound's reactivity. The thione form possesses a thioamide functional group.
Q2: What are the general reactive sites of this compound?
A2: The molecule has two primary nucleophilic sites. The sulfur atom (in the thiol form) or the nitrogen atom (in the thione form) can react with electrophiles. The sulfur atom, being a soft nucleophile, will preferentially react with soft electrophiles. The nitrogen atom is a harder nucleophile. The specific reaction conditions, such as the choice of base and solvent, can influence the site of reaction (S-alkylation vs. N-alkylation).
Q3: How can I synthesize this compound?
A3: A common route for the synthesis of 2-thioquinoline derivatives involves the reaction of the corresponding 2-chloroquinoline with a sulfur source like sodium hydrosulfide or thiourea followed by hydrolysis. For this compound, a plausible synthetic route is outlined in the experimental protocols section.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation During Synthesis
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Possible Cause 1: Incomplete formation of the 2-chloroquinoline precursor.
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Troubleshooting: Ensure the cyclization and chlorination reactions to form 7-methoxy-3-methyl-2-chloroquinoline have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC). Purify the intermediate if necessary before proceeding.
-
-
Possible Cause 2: Ineffective sulfur transfer reagent.
-
Troubleshooting: Use freshly prepared sodium hydrosulfide or high-purity thiourea. Ensure anhydrous conditions if using reagents sensitive to moisture.
-
-
Possible Cause 3: Inappropriate reaction temperature or time.
-
Troubleshooting: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating. Monitor the reaction progress over time to determine the optimal reaction duration.
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Issue 2: Ambiguous S-alkylation vs. N-alkylation in Reactions with Electrophiles
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Possible Cause: Lack of regioselectivity.
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Troubleshooting: The choice of base and solvent can significantly influence the regioselectivity.
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For preferential S-alkylation , use a soft base in a polar aprotic solvent. This will favor the formation of the thiolate anion, which is a soft nucleophile and will readily react with soft electrophiles like alkyl halides.
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For preferential N-alkylation , a harder base in a less polar solvent might favor this pathway, although S-alkylation is often the kinetically favored product.
-
-
Characterization: Use spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of the product. The chemical shifts of the methyl group attached to the sulfur or nitrogen will be significantly different.
-
Issue 3: Unwanted Oxidation of the Thiol Group
-
Possible Cause: Exposure to air or oxidizing agents.
-
Troubleshooting: The thiol group can be susceptible to oxidation to form a disulfide bridge, especially in the presence of air and base.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Avoid unnecessary exposure to air during workup and purification.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a proposed synthetic route based on established methods for quinoline synthesis.
Step 1: Synthesis of 7-methoxy-3-methyl-2-chloroquinoline
-
This intermediate can be synthesized via a Vilsmeier-Haack or a similar cyclization reaction from an appropriate N-arylacetamide, followed by chlorination with a reagent like phosphorus oxychloride (POCl3).
Step 2: Thionation of 7-methoxy-3-methyl-2-chloroquinoline
-
Dissolve 7-methoxy-3-methyl-2-chloroquinoline (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add sodium hydrosulfide (NaSH) (1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: S-Alkylation of this compound
-
Suspend this compound (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a mild base such as potassium carbonate (K2CO3) (1.2 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add the alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 equivalents) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Expected 1H NMR Chemical Shifts (δ, ppm) for S- and N-Alkylated Products
| Proton | S-Methyl Product | N-Methyl Product |
| Quinoline Protons | 7.0 - 8.0 | 7.0 - 8.0 |
| OCH3 | ~3.9 | ~3.9 |
| C3-CH3 | ~2.4 | ~2.3 |
| S-CH3 | ~2.7 | - |
| N-CH3 | - | ~3.6 |
Note: These are estimated values and may vary depending on the solvent and the full structure of the alkyl group.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Validation & Comparative
The Scaffolding of a Potential Therapeutic: A Comparative Analysis of 7-Methoxy-3-methylquinoline-2-thiol and Other Quinoline-Based Compounds
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] The specific substitutions on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds. This guide will focus on the influence of the methoxy group at the 7-position, the methyl group at the 3-position, and the thiol group at the 2-position, by examining analogous compounds.
Anticancer Activity: A Tale of Substitutions
The anticancer potential of quinoline derivatives is a subject of intense research. The presence and position of substituents like methoxy and methyl groups can significantly impact their cytotoxic effects against various cancer cell lines.
Influence of the 7-Methoxy Group
Studies on 7-substituted quinoline derivatives have shown that a methoxy group at this position can contribute to potent anticancer activity. For instance, a series of 7-(4-fluorobenzyloxy)quinolin-4-amine derivatives demonstrated significant antiproliferative activity against human tumor cell lines, with IC50 values in the sub-micromolar range.[4] The methoxy group is thought to enhance the compound's interaction with biological targets.
Role of the 3-Methyl Group
Substitution at the 3-position of the quinoline ring has also been shown to be critical for biological activity. In a study of 4-aminoquinolines as α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be essential for high affinity and potency.[5] While not directly related to anticancer activity, this highlights the importance of substitution at this position for target engagement.
The Quinoline-2-thiol and Quinoline-2-one Core
The 2-position of the quinoline ring is another key site for modification. Quinoline-2-one derivatives have demonstrated significant antibacterial and antibiofilm activity against multidrug-resistant Gram-positive bacteria.[6] While data on quinoline-2-thiol is less abundant in the context of anticancer activity, the structural similarity to the quinolin-2-one core suggests potential for biological activity.
Table 1: Comparative Anticancer Activity of Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Various human tumor cell lines | < 1.0 | [4] |
| 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives | A2780, A2780/RCIS, MCF-7, MCF-7/MX | 5.02 - 35.75 | [1] |
| 4-amino, 7-substituted-quinoline derivatives | MCF-7 | Potent (some twice as potent as doxorubicin) | [2] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 | [7] |
| 2-arylquinoline derivatives | HeLa, PC3 | 8.3 - 34.34 | [8] |
Antimicrobial Activity: A Broad Spectrum of Possibilities
Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The substitutions on the quinoline ring are pivotal in defining their spectrum of activity and potency against various bacterial and fungal pathogens.
Impact of the 7-Methoxy Group
The presence of a methoxy group at the 7-position has been associated with antimicrobial activity. A study on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety reported their potential against pathogenic microbes that cause urinary tract infections.[2]
The Significance of the 3-Methyl Group
While specific data on the direct contribution of a 3-methyl group to the antimicrobial activity of quinoline-2-thiols is scarce, the substitution pattern on the quinoline ring is known to influence the antibacterial spectrum.
The Quinoline-2-thiol Moiety in Antimicrobial Action
The thiol group at the 2-position introduces a reactive center that can potentially interact with microbial targets. While direct evidence for 7-Methoxy-3-methylquinoline-2-thiol is unavailable, a study on 3-hydrazinoquinoxaline-2-thiol, a related heterocyclic thiol, demonstrated synergistic activity with penicillin against MRSA.[9] This suggests that the thiol group could be a key pharmacophore for antimicrobial action.
Table 2: Comparative Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Novel N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [10] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. aureus ATCC25923 | 0.031 | [10] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | MRSA ATCC43300 | 0.063 | [10] |
| Quinoline-based hydroxyimidazolium hybrids | S. aureus | 2 | [11] |
| Quinoline-based hydroxyimidazolium hybrids | M. tuberculosis H37Rv | 10 | [11] |
| Quinoline-2-one derivatives | MRSA | 0.75 | [6] |
| 3-Hydrazinoquinoxaline-2-thiol | MRSA | 8 - 64 | [9] |
Experimental Protocols
The data presented in this guide are derived from various experimental studies. Below are generalized protocols for the key assays used to determine anticancer and antimicrobial activities.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[3]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compound: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Path Forward: Workflows and Potential Mechanisms
To better understand the processes involved in evaluating and the potential mechanisms of action of these quinoline derivatives, the following diagrams are provided.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel quinoline derivatives.
Caption: Potential mechanisms of action for quinoline-based compounds in anticancer and antimicrobial therapies.
Conclusion
While the specific biological profile of this compound remains to be elucidated through direct experimental investigation, the analysis of its structural components in other quinoline derivatives provides a strong rationale for its potential as a bioactive molecule. The 7-methoxy group is frequently associated with enhanced anticancer and antimicrobial activities. The 3-methyl and 2-thiol moieties, based on data from analogous structures, are also likely to contribute significantly to the compound's overall pharmacological profile.
Further research involving the synthesis and rigorous biological evaluation of this compound is warranted to fully understand its therapeutic potential. The comparative data and experimental frameworks presented in this guide offer a foundation for such future investigations and highlight the continued importance of the quinoline scaffold in the quest for novel therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of antioxidant activity with other thiol compounds.
For Immediate Release
[City, State] – [Date] – This publication provides a comprehensive comparative analysis of the antioxidant activity of various thiol-containing compounds, offering valuable insights for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a deeper understanding of the antioxidant potential of these compounds.
Thiol compounds are a critical class of antioxidants that play a pivotal role in cellular defense against oxidative stress. Their sulfhydryl (-SH) group enables them to neutralize reactive oxygen species (ROS) and participate in crucial redox signaling pathways.[1] Understanding the comparative efficacy of different thiol compounds is essential for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of thiol compounds can be quantified using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values for several key thiol compounds from multiple studies. Lower IC50 values indicate higher antioxidant activity.[2][3]
| Thiol Compound | Assay | IC50 (µM) | TEAC (Trolox Equivalents) | Reference |
| Glutathione | PCL | - | Superior to other tested thiols | [1] |
| N-Acetylcysteine (NAC) | TEAC | - | - | [4] |
| Captopril | PCL | - | - | [1] |
| Homocysteine | PCL | - | Weakest among tested thiols | [1] |
| Cysteine | PCL | - | - | [1] |
| Lipoic Acid | PCL | - | - | [1] |
Note: A direct numerical comparison is challenging due to variations in experimental conditions across studies. The photochemiluminescence (PCL) assay highlighted glutathione's superior activity, while other studies provide a basis for comparing NAC and other compounds.
Key Signaling Pathways in Thiol-Mediated Antioxidant Defense
Thiol compounds are integral to two major cellular antioxidant signaling pathways: the Glutathione Redox Cycle and the Thioredoxin System. These pathways are crucial for maintaining cellular redox homeostasis and protecting against oxidative damage.
Glutathione Redox Cycle
The glutathione system is a cornerstone of cellular antioxidant defense. Glutathione (GSH), a tripeptide, directly scavenges ROS and is a cofactor for several antioxidant enzymes. The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular oxidative stress.[5]
Caption: The Glutathione Redox Cycle for ROS detoxification.
Thioredoxin System
The thioredoxin (Trx) system is another vital antioxidant pathway that regulates various cellular processes, including cell growth, apoptosis, and gene expression.[6] It consists of Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH.[7][8]
Caption: The Thioredoxin system for protein disulfide reduction.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities. Below are detailed methodologies for three widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9]
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a microplate well or cuvette, add a specific volume of the thiol compound solution (at various concentrations) to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the thiol compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Methodology:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the thiol compound solution to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.[10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Methodology:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction Mixture: Add the thiol compound solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a known standard, typically ferrous sulfate (FeSO₄), and is expressed as Fe²⁺ equivalents or as Trolox equivalents if a Trolox standard curve is used.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro assessment of the antioxidant activity of thiol compounds.
Caption: General workflow for antioxidant activity assessment.
References
- 1. rjor.ro [rjor.ro]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity, Total Phenolics and Flavonoid Contents of some Edible Green Seaweeds from Northern Coasts of the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutathione - Wikipedia [en.wikipedia.org]
- 6. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of the thioredoxin system [biophysics-reports.org]
- 8. Antioxidant activity of the thioredoxin system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-3-methylquinoline-2-thiol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-methoxy-3-methylquinoline-2-thiol analogs, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide synthesizes findings from research on structurally related quinoline derivatives to infer the biological significance of the 7-methoxy, 3-methyl, and 2-thiol functional groups.
Inferred Structure-Activity Relationship
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core.[1] The following sections detail the inferred roles of the key functional groups of this compound.
The Quinoline Core: The quinoline ring system is a crucial pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Its planar structure allows for intercalation with DNA and interaction with various enzymes, making it a privileged scaffold in drug discovery.
The 7-Methoxy Group: The position of the methoxy group on the quinoline ring is critical for its biological activity, particularly its anticancer effects. Studies on various quinoline and quinazolinone analogs have shown that methoxy substitution can significantly enhance cytotoxicity.[4] Specifically, the presence of a methoxy group at the C-7 position has been associated with potent antimicrobial and anticancer activities in several quinoline derivatives. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides demonstrated significant antimicrobial activity.[5][6][7] In the context of anticancer activity, 7-methoxy substitution in other heterocyclic systems has also been shown to be beneficial.
The 3-Methyl Group: The influence of a methyl group at the C-3 position of the quinoline ring is less documented for the 2-thiol scaffold specifically. However, studies on related quinazolinone derivatives suggest that substitution at this position can modulate activity. For example, a series of 3-methylquinazolinone derivatives were found to be effective EGFR inhibitors with significant antiproliferative activities against various tumor cells.[8][9] The methyl group, being a small, lipophilic substituent, can influence the compound's binding to target proteins and its pharmacokinetic properties.
The 2-Thiol Group: The quinoline-2-thiol moiety exists in a tautomeric equilibrium with quinoline-2(1H)-thione.[10] This functionality is known to be a versatile scaffold for developing fluorescent sensors for metals and pH.[10] In terms of biological activity, quinoline-2-thiol derivatives have shown significant antimalarial activity.[11] The thiol group is a strong metal chelator and can interact with various biological targets. Alkylation of the thiol group can lead to fluorescent molecules that respond to changes in their environment.[10]
Comparative Biological Activity Data (Inferred)
| Compound ID | Quinoline Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-aryl, 6-substituted | PC3 (Prostate) | >100 | [12] |
| 1b | 2-aryl, 6-substituted | HeLa (Cervical) | 8.3 | [12] |
| 2a | 4-anilino, 7-fluoro | BGC823 (Gastric) | 3.63 - 11.10 | [4] |
| 3a | Quinoline-chalcone derivative | MGC-803 (Gastric) | 1.38 | [13] |
| 3b | Quinoline-chalcone derivative | HCT-116 (Colon) | 5.34 | [13] |
| 3c | Quinoline-chalcone derivative | MCF-7 (Breast) | 5.21 | [13] |
| 4a | 3-methylquinazolinone derivative | A431 (Skin) | - | [8] |
| 4d | 3-methylquinazolinone derivative | MCF-7 (Breast) | 0.87 | [8] |
Note: This table is a compilation of data from different studies on various quinoline scaffolds and is intended to provide a general understanding of the impact of substitutions on anticancer activity.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well microplates
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
General Workflow for SAR Studies
References
- 1. researchgate.net [researchgate.net]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Methoxy-Substituted Quinolines: A Comparative Analysis
While specific bioactivity data for 7-Methoxy-3-methylquinoline-2-thiol remains elusive in current literature, a broader examination of structurally related methoxy-substituted quinoline derivatives reveals a promising landscape of anticancer and other biological activities. This guide provides a comparative analysis of the reported bioactivities of these related compounds, offering insights for researchers and drug development professionals.
This analysis is based on published studies of various quinoline derivatives, highlighting their potential as therapeutic agents. The following sections present a compilation of quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate a clear comparison and understanding of the structure-activity relationships within this chemical class.
Comparative Bioactivity of Methoxy-Substituted Quinolines
The bioactivity of several methoxy-substituted quinoline derivatives has been evaluated against various cancer cell lines. The data, summarized in the table below, showcases the cytotoxic potential of these compounds, often measured by their IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Reported IC50 Values (µM) | Key Findings |
| 5,6,7-Trimethoxy Quinolines | 7e, 7f, 7g | A2780, A2780/RCIS, MCF-7, MCF-7/MX | 5.02 - 35.75 | Compounds 7e and 7f showed significant antiproliferative activity, with 7e exhibiting potent and selective cytotoxic effects in cancer cells.[1] |
| 2-Styryl-trimethoxy Quinolines | 9f | A2780/RCIS, MCF-7/MX | Not explicitly stated, but noted as having the most significant cytotoxic effect. | Resistant cancer cells were more sensitive to the cytotoxicity of this compound compared to parental cells.[1] |
Delving into the Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline derivatives involved established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Cell Cycle Analysis
To understand the mechanism of action of the cytotoxic compounds, cell cycle analysis is often performed. This technique determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
Logical Flow: Cell Cycle Analysis
Caption: Logical flow of cell cycle analysis using flow cytometry.
Mechanism of Action: Tubulin Polymerization Inhibition
For some of the active 5,6,7-trimethoxy quinoline derivatives, such as compounds 7e and 7f, the mechanism of cytotoxicity was investigated and found to involve the disruption of microtubule networks.[1] This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1]
Signaling Pathway: Tubulin Inhibition and Apoptosis
Caption: Proposed pathway of tubulin polymerization inhibition leading to apoptosis.
References
Efficacy of 7-Methoxy-3-methylquinoline-2-thiol compared to standard antioxidants.
Evaluating the Antioxidant Efficacy of Novel Compounds: A Comparative Guide
Introduction
In the quest for novel therapeutic agents, the evaluation of antioxidant efficacy is a critical step in the drug discovery and development process. This guide provides a comparative framework for assessing the antioxidant potential of a novel compound, such as 7-Methoxy-3-methylquinoline-2-thiol, against established standard antioxidants. While specific experimental data for this compound is not publicly available, this document outlines the requisite experimental protocols and data presentation formats that researchers and scientists can employ for a comprehensive evaluation.
The methodologies described herein cover widely accepted in vitro chemical and cell-based assays to determine antioxidant capacity. Furthermore, this guide delves into the investigation of underlying cellular mechanisms by exploring key antioxidant signaling pathways.
Data Presentation: A Comparative Analysis
A systematic comparison of antioxidant activity is crucial for discerning the relative potency of a novel compound. The following table provides a template for summarizing quantitative data from various antioxidant assays, comparing the investigational compound to standard antioxidants like Trolox (a water-soluble analog of Vitamin E) and Quercetin (a well-known flavonoid antioxidant).
Table 1: Comparative Antioxidant Activity
| Assay Type | Parameter | This compound | Trolox | Quercetin |
| DPPH Radical Scavenging Assay | IC₅₀ (µM) | Experimental Value | Reference Value | Reference Value |
| ABTS Radical Cation Decolorization Assay | TEAC (Trolox Equivalents) | Experimental Value | 1.0 | Reference Value |
| Cellular Antioxidant Activity (CAA) Assay | CAA Value (µmol QE/100 µmol) | Experimental Value | Not Applicable | 100 |
Note: IC₅₀ represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance in relation to Trolox. CAA values are expressed as quercetin equivalents (QE).
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[1][2][3]
Protocol:
-
Prepare a stock solution of the test compound and standard antioxidants (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add varying concentrations of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.[2]
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without antioxidant) and A₁ is the absorbance of the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2][3]
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.[4]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add varying concentrations of the test compound or standard (e.g., Trolox) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS).[5][6][7] It is considered more biologically relevant than chemical assays as it accounts for cellular uptake and metabolism.[7][8]
Protocol:
-
Seed adherent cells, such as HepG2, in a 96-well black microplate and culture until they reach confluence.[8][9]
-
Wash the cells with a buffered saline solution.
-
Pre-incubate the cells with the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) and the test compound or standard (e.g., Quercetin) for a specified time (e.g., 60 minutes) at 37°C.[8][9]
-
Wash the cells to remove the excess probe and compound.
-
Induce oxidative stress by adding a free radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).[5][6]
-
Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for about 1 hour using a fluorescence plate reader.[8]
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The CAA value is then calculated relative to a standard antioxidant like Quercetin.
Mandatory Visualizations
Diagrams are provided to illustrate the experimental workflow and a key signaling pathway relevant to antioxidant activity.
Caption: Experimental workflow for comparative antioxidant efficacy testing.
Mechanistic Insights: Antioxidant Signaling Pathways
To understand how a novel antioxidant compound exerts its effects at a cellular level, it is beneficial to investigate its influence on key antioxidant signaling pathways. The Keap1-Nrf2 pathway is a major regulator of cellular resistance to oxidative stress.[10]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or an antioxidant compound, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[10]
Other important pathways that can be modulated by antioxidants include the MAPK and NF-κB signaling pathways, which are also sensitive to the cellular redox state.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. journal.ugm.ac.id [journal.ugm.ac.id]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 6. content.abcam.com [content.abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 7-Methoxy-3-methylquinoline-2-thiol: A Comparative Guide to Fluorescent Thiol Probes
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are critical for understanding cellular redox homeostasis and the progression of various diseases. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative performance benchmark of the novel fluorescent probe, 7-Methoxy-3-methylquinoline-2-thiol, against established commercially available alternatives.
While specific quantitative performance data for this compound is not yet extensively published, its potential as a "turn-on" fluorescent probe can be inferred from the known photophysical properties of quinoline-2-thiol derivatives. These compounds typically exist in a non-fluorescent thione tautomeric form, which, upon reaction with thiols, converts to a fluorescent thiol adduct. This guide will, therefore, present a comparative analysis based on the anticipated performance of this compound and the established data for alternative probes.
Performance Comparison of Fluorescent Thiol Probes
The following table summarizes the key performance indicators for this compound and a selection of widely used fluorescent probes for thiol detection.
| Feature | This compound (Anticipated) | Monobromobimane (mBBr) | ThioGlo™1 | N-(1-Pyrenyl)maleimide (NPM) |
| Excitation Max (λex) | ~340 nm | 398 nm[1] | 384 nm[2] | ~340 nm |
| Emission Max (λem) | ~380 nm | 490 nm[1] | 513 nm[2] | 376 nm (monomer) / 470 nm (excimer) |
| Quantum Yield (Φ) | Data not available | ~0.1–0.3 (GSH adduct)[3] | Data not available | 0.040 (thiol adduct)[4] |
| Molar Extinction Coefficient (ε) | Data not available | Data not available | 32,000 cm⁻¹M⁻¹ (unreacted)[3] | 28,564 M⁻¹cm⁻¹ (thiol adduct)[4] |
| Stokes Shift | ~40 nm | 92 nm | 129 nm | ~36 nm (monomer) |
| Reaction Mechanism | Nucleophilic substitution | Nucleophilic substitution | Michael addition | Michael addition |
| Key Advantages | Potential for high signal-to-noise ("turn-on" fluorescence). | Cell-permeable, rapid reaction.[1] | High sensitivity. | Can report on proximity of thiols via excimer formation. |
| Limitations | Limited published data. | Susceptible to inactivation by some reducing agents.[3] | Potential for interference from sulfite.[2] | Complex emission spectrum (monomer and excimer). |
Signaling Pathway and Reaction Mechanism
The detection of thiols by this compound is predicated on a reaction-based sensing mechanism. In its ground state, the probe likely exists predominantly in the non-fluorescent quinoline-2(1H)-thione tautomeric form. The presence of a nucleophilic thiol, such as glutathione, triggers a reaction that results in the formation of a stable, fluorescent S-alkylated quinoline derivative. This "turn-on" response provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the analyte.
Caption: Reaction mechanism of this compound with biological thiols.
Experimental Workflow for Performance Benchmarking
To rigorously evaluate the performance of a novel fluorescent probe like this compound, a standardized experimental workflow is essential. This workflow allows for direct comparison with existing probes under identical conditions.
Caption: Standardized workflow for benchmarking fluorescent probe performance.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Φ)
The relative quantum yield of a fluorescent probe is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Materials:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe solution (e.g., this compound)
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Solvent (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Prepare a series of dilute solutions of both the sample probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Selectivity Assay
This assay evaluates the probe's response to the target analyte (thiols) in the presence of other biologically relevant species.
Materials:
-
Fluorescence plate reader or spectrophotometer
-
96-well black microplate
-
Fluorescent probe stock solution
-
Stock solutions of various analytes:
-
Thiols: Cysteine, Glutathione, Homocysteine
-
Other amino acids: Serine, Alanine, Lysine, etc.
-
Reactive Oxygen Species (ROS): H₂O₂, O₂⁻, etc.
-
-
Assay buffer (e.g., PBS, pH 7.4)
Protocol:
-
In a 96-well plate, add the fluorescent probe to each well at a final concentration typically in the low micromolar range.
-
To separate wells, add each of the test analytes at a concentration significantly higher (e.g., 10- to 100-fold excess) than the expected physiological concentration of the target thiol.
-
Include control wells containing only the probe and buffer.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well using the appropriate excitation and emission wavelengths.
-
Compare the fluorescence response in the presence of thiols to that of other analytes. A highly selective probe will show a significant fluorescence change only in the presence of thiols.
Sensitivity Assay (Limit of Detection)
This assay determines the lowest concentration of the target thiol that can be reliably detected by the probe.
Materials:
-
Fluorescence spectrophotometer
-
Fluorescent probe stock solution
-
A serial dilution of a standard thiol solution (e.g., glutathione)
-
Assay buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent probe and varying concentrations of the thiol, starting from a blank (no thiol) and increasing in small increments.
-
Incubate the solutions at 37°C for a time sufficient for the reaction to reach completion.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity as a function of the thiol concentration.
-
The limit of detection (LOD) is typically calculated as 3σ/S, where:
-
σ is the standard deviation of the fluorescence intensity of the blank sample (at least 10 measurements).
-
S is the slope of the linear portion of the calibration curve.
-
Conclusion
While this compound is a promising candidate for a "turn-on" fluorescent probe for thiols, further experimental validation is required to fully characterize its performance. This guide provides a framework for such an evaluation, outlining the key comparative metrics and standardized protocols necessary for a comprehensive benchmark against established probes. The anticipated advantages of a quinoline-based thiol probe, including a potentially high signal-to-noise ratio, warrant further investigation by researchers in the field of chemical biology and drug discovery.
References
- 1. Extinction Coefficient [mBBr (Monobromobimane)] | AAT Bioquest [aatbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methoxy-3-methylquinoline-2-thiol: Evaluating Reproducibility and Scalability
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical step. Among these, quinoline derivatives hold significant interest due to their broad range of biological activities. This guide provides a comparative analysis of the synthetic routes to 7-Methoxy-3-methylquinoline-2-thiol, with a focus on reproducibility and scalability—key considerations for transitioning from laboratory-scale synthesis to larger-scale production.
Introduction to this compound
This compound is a quinoline derivative characterized by a methoxy group at the 7-position, a methyl group at the 3-position, and a thiol group at the 2-position. The presence of these functional groups makes it a valuable scaffold for further chemical modifications and a potential candidate for various pharmacological applications. The efficient and reliable synthesis of this molecule is therefore of considerable importance.
Synthetic Strategies: A Two-Method Comparison
This guide focuses on two primary synthetic strategies for obtaining this compound. The first is a classic and widely adaptable two-step approach involving the synthesis of a quinolone intermediate followed by thionation. The second is a potential alternative route aiming for a more direct synthesis.
Method 1: Two-Step Synthesis via Quinolone Intermediate
This well-established approach involves two key transformations:
-
Knorr Quinoline Synthesis: Formation of 7-Methoxy-3-methyl-2(1H)-quinolone from 3-methoxyaniline and a suitable β-ketoester. The Knorr synthesis is a variation of the Conrad-Limpach reaction, which, under specific conditions, favors the formation of the 2-quinolone isomer.
-
Thionation: Conversion of the 2-quinolone intermediate to the final product, this compound, using a thionating agent such as Lawesson's reagent.
Method 2: Alternative Direct Synthesis (Hypothetical)
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the two synthetic methods. It is important to note that the data for Method 2 is projected based on similar reactions due to the lack of specific literature for the target molecule.
| Parameter | Method 1: Two-Step Synthesis | Method 2: Alternative Direct Synthesis (Projected) |
| Starting Materials | 3-methoxyaniline, Ethyl 2-methylacetoacetate, Lawesson's reagent | 2-Amino-4-methoxybenzaldehyde, Ethyl 2-mercaptopropanoate |
| Overall Yield | 60-75% (reported for similar syntheses) | 40-60% (estimated) |
| Number of Steps | 2 | 1 |
| Reaction Time (Total) | 12-24 hours | 6-12 hours |
| Purification Method | Column chromatography for both steps | Column chromatography |
| Reproducibility | High (well-established reactions) | Moderate (potentially sensitive to reaction conditions) |
| Scalability | Moderate to High (challenges in high-temperature cyclization) | Moderate (potential for side reactions on a larger scale) |
Experimental Protocols
Method 1: Two-Step Synthesis via Quinolone Intermediate
Step 1: Synthesis of 7-Methoxy-3-methyl-2(1H)-quinolone (Knorr Synthesis)
-
Reaction Setup: A mixture of 3-methoxyaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) is heated in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Reaction Conditions: The reaction mixture is heated to approximately 250 °C for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 7-Methoxy-3-methyl-2(1H)-quinolone.
Step 2: Synthesis of this compound (Thionation)
-
Reaction Setup: 7-Methoxy-3-methyl-2(1H)-quinolone (1.0 eq) and Lawesson's reagent (0.5 eq) are dissolved in a dry, inert solvent such as toluene or xylene.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110-140 °C) for 8-16 hours. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final product, this compound.
Method 2: Alternative Direct Synthesis (Hypothetical Protocol)
-
Reaction Setup: A mixture of 2-amino-4-methoxybenzaldehyde (1.0 eq) and ethyl 2-mercaptopropanoate (1.1 eq) is dissolved in a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
-
Catalyst and Reaction Conditions: A catalytic amount of a base (e.g., piperidine or potassium carbonate) is added, and the mixture is heated to reflux for 6-12 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to isolate this compound.
Visualization of Experimental Workflows
Caption: Comparative workflow of the two-step vs. direct synthesis of this compound.
Discussion on Reproducibility and Scalability
Method 1: Two-Step Synthesis
-
Reproducibility: The Knorr synthesis and the thionation with Lawesson's reagent are both well-established reactions in organic chemistry.[1] This generally leads to high reproducibility, provided that the reaction conditions, particularly the high temperature required for the cyclization, are carefully controlled.
-
Scalability: Scaling up the Knorr synthesis can present challenges. The high reaction temperature (around 250 °C) requires specialized equipment for large-scale production to ensure even heat distribution and prevent decomposition of starting materials and products. The thionation step is generally more straightforward to scale up, although the handling and disposal of sulfur-containing byproducts need to be considered.
Method 2: Alternative Direct Synthesis
-
Reproducibility: As a hypothetical route, the reproducibility would need to be established through experimental validation. One-pot reactions can sometimes be sensitive to the order of addition of reagents and subtle changes in reaction conditions, potentially leading to variability in yields and purity.
-
Scalability: A successful one-pot synthesis would be highly advantageous for scalability as it reduces the number of unit operations (work-ups, purifications). However, the potential for side-product formation in a multi-component reaction could become more pronounced on a larger scale, complicating purification and reducing the overall efficiency.
Conclusion
The two-step synthesis involving the Knorr reaction followed by thionation represents a more established and likely more reproducible route to this compound at the lab scale. While the high-temperature cyclization step presents a scalability challenge, it is a known process with established solutions in industrial settings.
The alternative direct synthesis, while theoretically more efficient, requires significant experimental development to establish its feasibility, reproducibility, and scalability. For researchers and drug development professionals requiring a reliable and well-documented method, the two-step synthesis is the recommended starting point. Further process optimization of the Knorr cyclization step would be the primary focus for achieving efficient large-scale production.
References
Efficacy of 7-Methoxy-3-methylquinoline-2-thiol: A Comparative Analysis Based on Structurally Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the potential efficacy of 7-Methoxy-3-methylquinoline-2-thiol. As of the latest literature search, no direct in vitro or in vivo efficacy data for this compound has been published. Therefore, this document presents a comparative analysis of structurally similar compounds with demonstrated biological activity to provide a predictive context for the potential therapeutic applications of the target molecule. The following sections detail the efficacy of quinoline and thiol-containing analogs in anticancer and antimicrobial research.
Anticancer Efficacy of a Structurally Related Quinoline Derivative
A notable analog, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2) , has demonstrated significant antitumor activity. This compound shares the methoxy-quinoline core, offering valuable insights into the potential of this scaffold.
In Vitro Antiproliferative Activity
Compound 2 exhibited potent antiproliferative activity against a panel of human tumor cell lines, with GI₅₀ values in the low to subnanomolar range (10⁻¹⁰ M level)[1].
In Vivo Antitumor Activity
In a xenograft model using NCI-H460 human non-small cell lung cancer cells in nude mice, Compound 2 demonstrated dose-dependent tumor growth inhibition. At a dose of 1.0 mg/kg, it inhibited tumor growth by 61.9%, an effect comparable to the standard chemotherapeutic agent paclitaxel at a 15 mg/kg dose (60.4% inhibition)[1].
Table 1: In Vivo Antitumor Efficacy of Compound 2 in NCI-H460 Xenograft Model [1]
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Control | - | - |
| Compound 2 | 0.25 | 17.8 |
| Compound 2 | 0.5 | 36.8 |
| Compound 2 | 1.0 | 61.9 |
| Paclitaxel (Reference) | 15 | 60.4 |
Experimental Protocols
-
Antiproliferative Assay (In Vitro): The antiproliferative activity was determined using the sulforhodamine B (SRB) method in a panel of human tumor cell lines[1].
-
Xenograft Antitumor Assay (In Vivo): Nude mice bearing NCI-H460 xenograft tumors were treated with Compound 2 at varying doses. Tumor growth was monitored, and the percentage of tumor growth inhibition was calculated at the end of the study[1].
Mechanism of Action
Compound 2 is believed to function as a tubulin-binding tumor-vascular disrupting agent (tumor-VDA), targeting established blood vessels in tumors, leading to vascular collapse and subsequent tumor cell death[1].
Antimicrobial Efficacy of a Structurally Related Thiol Compound
While not a quinoline derivative, 3-Hydrazinoquinoxaline-2-thiol (3HT) provides a relevant comparison due to the presence of a thiol group on a nitrogen-containing heterocyclic ring system. This compound has shown promising antimicrobial, particularly antibacterial, activity.
In Vitro Synergistic Antibacterial Activity
3HT demonstrated synergistic activity with penicillin against 22 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) of penicillin against MRSA were significantly reduced, in some cases by up to 64-fold, when used in combination with 3HT[2][3].
Table 2: In Vitro Efficacy of 3-Hydrazinoquinoxaline-2-thiol (3HT) in Combination with Penicillin against MRSA [2][3]
| Compound | MIC Range (µg/mL) |
| Penicillin (alone) | 128 - 1024 |
| 3-Hydrazinoquinoxaline-2-thiol (alone) | 8 - 64 |
Experimental Protocols
-
Minimum Inhibitory Concentration (MIC) Determination: The MICs of 3HT and penicillin were determined for the MRSA isolates using the broth microdilution method[2].
-
Checkerboard Assay: A checkerboard assay was utilized to evaluate the synergistic interaction between 3HT and penicillin, and the Fractional Inhibitory Concentration Index (FICI) was calculated[2].
Mechanism of Action
The proposed mechanism for the synergistic effect involves 3HT acting on penicillin-binding proteins (PBPs), specifically PBP2a in MRSA, which is responsible for its resistance to β-lactam antibiotics. By disrupting PBP2a, 3HT may restore the susceptibility of MRSA to penicillin[3].
Visualizing Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and experimental workflows discussed for the analogous compounds, the following diagrams are provided.
Caption: Workflow for in vivo antitumor efficacy testing.
Caption: Workflow for assessing antimicrobial synergy.
Caption: Postulated signaling pathway for the anticancer analog.
Conclusion
While direct experimental data for this compound is currently unavailable, the analysis of structurally related compounds provides a valuable framework for predicting its potential biological activities. The methoxy-quinoline scaffold has been associated with potent anticancer effects, including in vivo tumor growth inhibition through mechanisms such as tubulin binding and disruption of tumor vasculature. The inclusion of a thiol group on a heterocyclic ring has been linked to significant antimicrobial properties, including the potentiation of existing antibiotics against resistant bacterial strains.
Further experimental investigation is warranted to determine the specific in vitro and in vivo efficacy of this compound and to elucidate its precise mechanisms of action. The data from the analogous compounds presented in this guide suggest that this molecule could be a promising candidate for further research and development in the fields of oncology and infectious diseases.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Activity of 3-Hydrazinoquinoxaline-2-Thiol in Combination with Penicillin Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Silico Drug Discovery: A Comparative Look at Quinoline Derivatives
A comprehensive search for docking studies of 7-Methoxy-3-methylquinoline-2-thiol with target proteins has revealed a notable absence of published research on this specific compound. Despite a thorough investigation into isomers and closely related analogs, no publicly available data on its binding affinities, target interactions, or computational protocols could be retrieved. This highlights a critical gap in the exploration of this particular chemical entity within the scientific literature.
In light of this, we present a pivot to a data-rich area of quinoline research, offering a comparative guide on the docking studies of a related class of compounds: 2H-thiopyrano[2,3-b]quinoline derivatives . This guide will adhere to the original request's rigorous standards for data presentation, experimental detail, and visualization, providing valuable insights for researchers, scientists, and drug development professionals working with quinoline scaffolds.
This guide will focus on the interactions of these derivatives with the CB1a protein, drawing from published studies to provide a clear comparison of their potential as bioactive agents.
Comparative Docking Analysis of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a
The following table summarizes the binding affinities of several 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein, as determined by molecular docking simulations. Lower binding affinity values (more negative) indicate a stronger predicted interaction between the ligand and the protein.
| Compound | Binding Affinity (kcal/mol) |
| thiopyrano[2,3-b]quinoline | -5.3 |
| Derivative 1 | -5.8 |
| Derivative 2 | -6.1 |
| Derivative 3 | -5.9 |
| Derivative 4 | -6.0 |
Data sourced from a molecular docking study on 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein.[1][2]
Experimental Protocols: A Glimpse into the Virtual Screening Workflow
The in silico molecular docking studies for the 2H-thiopyrano[2,3-b]quinoline derivatives were conducted using a standardized and widely accepted protocol, ensuring the reliability and reproducibility of the results.
Protein and Ligand Preparation
The three-dimensional crystal structure of the target protein, CB1a, was obtained from the Protein Data Bank (PDB ID: 2IGR). The protein structure was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning appropriate charges. The 2D structures of the 2H-thiopyrano[2,3-b]quinoline derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed to obtain stable conformations.
Molecular Docking Simulations
AutoDock Vina was employed for the molecular docking simulations. The prepared ligands were docked into the active site of the CB1a protein. The grid box for docking was centered on the active site of the protein to encompass the binding pocket. The docking protocol generated multiple binding poses for each ligand, ranked based on their predicted binding affinities.
Analysis of Docking Results
The best-docked poses of the ligands were selected based on their binding energy scores. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions with key amino acid residues such as ILE-8, LYS-7, VAL-14, and TRP-12, were visualized and analyzed to understand the molecular basis of their binding.[1]
Visualizing the Path: From Molecule to Interaction
The following diagram illustrates the typical workflow of a molecular docking study, providing a clear visual representation of the steps involved in predicting the binding of a ligand to its protein target.
Conclusion and Future Directions
While the originally intended comparison of this compound could not be performed due to a lack of available data, this guide provides a valuable comparative analysis of a related class of quinoline derivatives. The presented data and protocols for 2H-thiopyrano[2,3-b]quinoline derivatives offer a solid foundation for researchers interested in the computational exploration of this scaffold. The absence of research on this compound itself suggests an opportunity for novel investigations into its potential bioactivity. Future studies could focus on synthesizing this compound and evaluating its interactions with various protein targets through both in silico and in vitro methods, thereby expanding the landscape of quinoline-based drug discovery.
References
Evaluating the Target Specificity of Quinoline-Based Kinase Inhibitors: A Comparative Guide
Introduction
Quinoline derivatives have emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2][3][4][5] Their versatile structure allows for modification to achieve potent and selective inhibition of various protein kinases, which are critical targets in oncology and other therapeutic areas.[6][7][8][9][10] This guide provides a comparative evaluation of the target specificity of a representative quinoline-based kinase inhibitor, GW577382, a 4-anilinoquinoline derivative. Due to the limited publicly available data on 7-Methoxy-3-methylquinoline-2-thiol, this guide will utilize GW577382 as a well-characterized analogue to illustrate the principles of target specificity evaluation. The performance of GW577382 will be compared with a hypothetical alternative, "Compound X," representing a quinoline inhibitor with a different selectivity profile. This comparison aims to provide researchers, scientists, and drug development professionals with a framework for assessing the target specificity of novel quinoline-based compounds.
Comparative Analysis of Kinase Inhibition Profiles
The target specificity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target toxicities. Kinome-wide profiling assays, such as the KINOMEscan™, provide a comprehensive overview of an inhibitor's interaction with a large panel of kinases. Below is a summary of the kinase inhibition profiles for GW577382 and the hypothetical alternative, Compound X, at a concentration of 1 µM.
| Target Kinase | GW577382 (% Inhibition at 1 µM) | Compound X (% Inhibition at 1 µM) |
| Primary Target(s) | ||
| PKN3 | >90%[11] | <10% |
| Secondary Target(s) | ||
| GAK | >90%[11] | 50-70% |
| RIPK2 | >90%[11] | 30-50% |
| ADCK3 | >90%[11] | <10% |
| NLK | >90%[11] | <10% |
| Other Notable Off-Targets (>50% Inhibition) | ||
| Kinase A | <10% | >90% |
| Kinase B | <10% | >90% |
| Kinase C | <10% | 70-90% |
Data for GW577382 is based on published kinome scan results.[11] Data for Compound X is hypothetical and for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation of target specificity data. The following protocols outline the key experiments used to generate the kinase inhibition data.
KINOMEscan™ Profiling
Principle: This is a competitive binding assay that quantitatively measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of human kinases. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) method.
Protocol:
-
Kinase Panel: A comprehensive panel of human kinases (e.g., the DiscoverX KINOMEscan™ panel of ~440 kinases) is utilized.[12]
-
Compound Preparation: The test compound (e.g., GW577382) is prepared at a specified concentration (e.g., 1 µM) in an appropriate solvent (e.g., DMSO).
-
Binding Assay: The test compound is incubated with the kinase-tagged T7 phage and an immobilized, active site-directed ligand.
-
Quantification: After incubation, the mixture is washed, and the amount of kinase bound to the solid support is quantified using qPCR of the T7 phage DNA.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
In Vitro Kinase Activity Assay (e.g., Z'-LYTE™)
Principle: This fluorescence-based assay measures the extent of phosphorylation of a substrate peptide by a specific kinase. It is used to determine the inhibitory potency (IC50) of a compound against a purified kinase.
Protocol:
-
Reagents: Purified recombinant kinase, kinase-specific peptide substrate, ATP, and the test compound are prepared in a suitable assay buffer.
-
Reaction: The kinase, substrate, and varying concentrations of the test compound are incubated in the presence of ATP to allow for the phosphorylation reaction to proceed.
-
Detection: A development reagent containing a protease that specifically cleaves the non-phosphorylated substrate is added. Cleavage results in a change in the FRET (Förster Resonance Energy Transfer) signal.
-
Data Analysis: The ratio of the two emission wavelengths is calculated and used to determine the percentage of phosphorylation. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the broader context of inhibitor action and the methods used for its evaluation.
Caption: Simplified PKN3 signaling pathway and the inhibitory action of GW577382.
Caption: Workflow for determining kinase inhibitor specificity using the KINOMEscan™ assay.
Discussion and Conclusion
The evaluation of GW577382 reveals a narrow-spectrum inhibition profile, with potent activity against PKN3 and a small number of off-target kinases, including GAK, RIPK2, ADCK3, and NLK.[11] This contrasts with the hypothetical Compound X, which exhibits a broader off-target profile. The high specificity of an inhibitor like GW577382 is generally desirable, as it can lead to a more defined pharmacological effect and a lower likelihood of adverse events. However, in some cases, polypharmacology, or the modulation of multiple targets, can be therapeutically advantageous.
It is also important to consider potential off-target activities that are not related to kinase inhibition. For instance, some quinoline-based compounds have been shown to inhibit DNA-acting enzymes through intercalation, a mechanism that would not be detected in a kinase-centric assay like KINOMEscan™.[13][14] Therefore, a comprehensive evaluation of a novel compound should include a battery of assays to probe for various potential off-target interactions.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 11. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Quinoline and Quinoxaline Derivatives
Disclaimer: Extensive literature searches did not yield any specific studies on the synergistic effects of 7-Methoxy-3-methylquinoline-2-thiol. Therefore, this guide provides a comparative analysis of the synergistic activities of structurally and functionally related quinoline and quinoxaline derivatives to offer insights into their potential combinatorial therapeutic applications.
This guide is intended for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and visualizations of signaling pathways for the synergistic antimicrobial, anticancer, and anti-inflammatory effects of these compound classes.
Synergistic Antimicrobial Effects of Quinoxaline Derivatives
Quinoxaline derivatives, which are bioisosteres of quinolines, have demonstrated significant antimicrobial properties. Notably, studies have revealed synergistic interactions when these compounds are combined with conventional antibiotics, offering a promising strategy to combat antibiotic resistance.
A key example is the synergistic activity of 3-hydrazinoquinoxaline-2-thiol with penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination has been shown to significantly reduce the minimum inhibitory concentrations (MICs) of both agents, restoring the efficacy of penicillin against resistant strains.
Quantitative Data Summary
The synergistic effect of an antimicrobial combination is often quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of synergy. The table below illustrates how the MIC of each compound decreases in combination, leading to a synergistic outcome.
| Compound/Combination | MIC (µg/mL) vs. MRSA Strain A (Alone) | MIC (µg/mL) vs. MRSA Strain A (In Combination) | FICI | Interpretation |
| 3-hydrazinoquinoxaline-2-thiol | 32 | 4 | \multirow{2}{}{0.25} | \multirow{2}{}{Synergy} |
| Penicillin | 512 | 64 | ||
| 3-hydrazinoquinoxaline-2-thiol | 16 | 4 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Penicillin | 1024 | 128 |
Note: Data is illustrative based on reported findings to demonstrate the principle of synergy calculation.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This method is used to assess the in vitro synergistic effects of two antimicrobial agents.
-
Preparation of Antimicrobial Solutions: Stock solutions of 3-hydrazinoquinoxaline-2-thiol and penicillin are prepared in an appropriate solvent and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations above and below their individual MICs.
-
Microplate Setup: In a 96-well microplate, serial dilutions of 3-hydrazinoquinoxaline-2-thiol are added to the wells horizontally, while serial dilutions of penicillin are added vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Bacterial Inoculum Preparation: A suspension of the target MRSA strain is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculation and Incubation: Each well of the microplate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC of the combination is determined as the lowest concentration of the drugs that inhibits visible bacterial growth. The FICI is calculated using the formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are interpreted as follows: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.
Visualization of Experimental Workflow
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Synergistic Anticancer Effects of Quinoline Derivatives
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds can exert their activity through various mechanisms, such as inhibiting tubulin polymerization, disrupting DNA repair, and modulating key signaling pathways.[2][3][4] Combining quinoline derivatives with established chemotherapeutic agents like doxorubicin or paclitaxel has been explored as a strategy to enhance efficacy and overcome drug resistance.[5]
Interpreting Anticancer Synergy
The synergistic, additive, or antagonistic effects of anticancer drug combinations are often evaluated using the Combination Index (CI), derived from the median-effect analysis method by Chou and Talalay.
| Combination Index (CI) Value | Interpretation | Description |
| CI < 1 | Synergy | The combined effect is greater than the sum of the individual effects. |
| CI = 1 | Additive | The combined effect is equal to the sum of the individual effects. |
| CI > 1 | Antagonism | The combined effect is less than the sum of the individual effects. |
Experimental Protocol: Assessing Anticancer Synergy
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the quinoline derivative alone, the conventional anticancer drug alone, and combinations of both at a constant ratio.
-
After a 48-72 hour incubation period, MTT reagent is added to each well. Viable cells metabolize MTT into a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
-
Data Analysis:
-
The IC50 (concentration that inhibits 50% of cell growth) is determined for each individual drug and the combination.
-
The Combination Index (CI) is calculated using specialized software (e.g., CompuSyn) based on the dose-effect curves of the individual agents and their combination.
-
Signaling Pathway: PI3K/Akt/mTOR
Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[6][7] The synergistic effect with other chemotherapies can arise from a multi-pronged attack on cancer cell survival mechanisms.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Synergistic Anti-inflammatory Effects of Quinoline Derivatives
Chronic inflammation is a key factor in the pathology of various diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2).[8][9] Combining these compounds with non-steroidal anti-inflammatory drugs (NSAIDs) could potentially lead to a synergistic effect, allowing for lower doses and reduced side effects.
Experimental Protocol: Assessing Anti-inflammatory Synergy
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used to model inflammation in vitro.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are treated with the quinoline derivative, an NSAID (e.g., ibuprofen), or a combination of both prior to or concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The level of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess assay.
-
Pro-inflammatory Cytokines: The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using ELISA kits.
-
-
Data Analysis: A synergistic effect is determined if the combination of the quinoline derivative and the NSAID causes a significantly greater reduction in inflammatory mediators than the sum of the effects of the individual agents.
Signaling Pathways: NF-κB and MAPK
The anti-inflammatory effects of many compounds, including quinoline derivatives, are often mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are activated by inflammatory stimuli like LPS and lead to the transcription of pro-inflammatory genes.
Caption: Inhibition of NF-κB and MAPK pathways by quinoline derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 7-Methoxy-3-methylquinoline-2-thiol: A Step-by-Step Guide
The proper disposal of 7-Methoxy-3-methylquinoline-2-thiol is critical for ensuring laboratory safety and environmental protection. This compound combines the chemical properties of a quinoline derivative and a thiol, necessitating careful handling due to its potential toxicity and strong, unpleasant odor. Adherence to the following procedures will help mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Ventilation: All handling and disposal preparation must be conducted within a certified chemical fume hood to minimize inhalation exposure and control the malodorous nature of thiols.[1][2]
-
Emergency Preparedness: Have a chemical spill kit readily available. Prepare a bleach solution for immediate decontamination of minor spills and equipment.
Waste Characterization and Hazard Profile
As a quinoline derivative, this compound may be harmful if swallowed or comes into contact with skin and is likely toxic to aquatic life.[3][4][5] The thiol group contributes a powerful and offensive smell, which can cause nuisance and adverse reactions like headaches and nausea even at very low concentrations.[2][6]
| Hazard Classification (Based on Parent Compound: Quinoline) | Precautionary Statement Codes |
| Toxic if swallowed | P301+P310 |
| Harmful in contact with skin | P312 |
| Causes skin and eye irritation | P280 |
| Suspected of causing genetic defects | P201 |
| May cause cancer | P201 |
| Toxic to aquatic life with long-lasting effects | P273 |
This data is based on the known hazards of the parent compound, quinoline, and should be considered as a guideline for handling this compound.[4][5]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, decontamination, and disposal of waste containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial.
-
Solid Waste:
-
Liquid Waste:
-
Collect all liquid waste, including reaction residues and solvent rinses, in a dedicated, sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical (e.g., glass or specific types of plastic).[7]
-
Never pour liquid waste containing this compound down the drain.[4][8]
-
-
"Sharps" Waste:
-
Any contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Step 2: Decontamination of Laboratory Equipment
All non-disposable labware that has been in contact with this compound must be thoroughly decontaminated to remove residual chemicals and odor.
-
Immediate Rinsing: In the fume hood, rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse solvent as liquid hazardous waste.
-
Bleach Bath Soak: Submerge the rinsed glassware in a prepared bleach bath. Allow the items to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[1]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse thoroughly with water, and then wash using standard laboratory cleaning procedures.[1]
Step 3: Packaging and Labeling of Waste Containers
Properly labeling hazardous waste is a regulatory requirement.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present.
-
Sealing: Ensure all waste containers are tightly sealed to prevent leaks and the escape of odors.[7] For primary containers holding the thiol, sealing the cap with paraffin film is a good practice.
-
Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources, until they are collected for disposal.[7]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[3]
-
Regulatory Compliance: Disposal methods will be determined by local, state, and federal regulations. Common methods for this type of waste include high-temperature incineration in a specialized facility.[7]
Experimental Protocol: Bleach Bath Preparation and Use
This protocol provides a detailed methodology for preparing and using a bleach bath for the decontamination of thiol-containing labware.
Objective: To neutralize the odor and reactivity of residual thiol compounds on laboratory glassware and equipment through oxidation.
Materials:
-
Commercial grade bleach (sodium hypochlorite solution)
-
Water
-
A large plastic container or bucket with a lid
-
Secondary containment for the bucket
Procedure:
-
Preparation: In a well-ventilated area (preferably inside a chemical fume hood), prepare a 1:1 mixture of bleach and water in the plastic container.[1] To do this, add the desired volume of bleach first, then carefully add an equal volume of water. The final liquid level should be low enough to prevent overflow when glassware is added.
-
Labeling and Storage: Cover the container, and label it clearly as "Thiol Decontamination Bleach Bath." Place the container in a designated spot within the fume hood, preferably inside a secondary container to catch any potential spills.[1]
-
Usage: Immediately after use, place contaminated glassware into the bleach bath. Ensure the items are fully submerged. Allow the glassware to soak for a minimum of 14 hours (overnight).[1] For larger items that cannot be submerged, fill them with the bleach solution, seal, label, and let them stand in the hood for the same duration.
-
Bath Maintenance and Disposal: The bleach bath can be reused until a white solid (oxidized thiol) accumulates, a strong odor persists, or it becomes excessively dirty.[1] When the bath is no longer effective, it can typically be neutralized and disposed of down the sink with copious amounts of water, but always confirm this with your local EH&S guidelines first.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
